2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-8-7-11(9-17(16)24-2)15-10-13(18(22)21-19)12-5-3-4-6-14(12)20-15/h3-10H,19H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMWFORHWALOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374341 | |
| Record name | 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-66-9 | |
| Record name | 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350997-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide. Quinoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, making this particular derivative a person of interest for further investigation in drug discovery and development. This document outlines a detailed, three-step synthetic protocol, commencing with the Pfitzinger reaction to construct the core quinoline scaffold, followed by esterification and subsequent hydrazinolysis. Furthermore, this guide presents a complete characterization profile of the target molecule, including its physical and spectral properties, to aid in its identification and quality control. The experimental workflows and underlying chemical transformations are visually represented through detailed diagrams to facilitate a deeper understanding of the entire process.
Introduction
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. The incorporation of a 3,4-dimethoxyphenyl substituent at the 2-position and a carbohydrazide group at the 4-position of the quinoline ring is anticipated to modulate the biological activity of the parent scaffold, potentially leading to the discovery of new therapeutic leads. The carbohydrazide functional group, in particular, is a versatile pharmacophore known to participate in various biological interactions and serves as a key building block for the synthesis of a wide array of heterocyclic systems.
This guide details a robust and reproducible synthetic route to this compound, providing researchers with the necessary information to produce this compound for further biological evaluation.
Synthesis Pathway
The synthesis of this compound is accomplished through a three-step reaction sequence, as illustrated in the diagram below. The initial step involves the construction of the quinoline ring system via the Pfitzinger reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids.
Experimental Protocols
Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
This step utilizes the Pfitzinger reaction, a condensation reaction between isatin and an α-methylene carbonyl compound in the presence of a base.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 g, 53.5 mmol) in absolute ethanol (50 mL).
-
To this solution, add isatin (2.0 g, 13.6 mmol) and 3',4'-dimethoxyacetophenone (2.45 g, 13.6 mmol).
-
The reaction mixture is heated to reflux and maintained at this temperature for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted ketone.
-
The aqueous layer is then acidified to pH 4-5 with glacial acetic acid, leading to the precipitation of the product.
-
The solid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to afford 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid.
Step 2: Synthesis of Ethyl 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylate
The carboxylic acid is converted to its corresponding ethyl ester via Fischer esterification.
Procedure:
-
Suspend 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid (3.0 g, 9.7 mmol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (1 mL) as a catalyst.
-
The mixture is heated to reflux for 8 hours.
-
After cooling, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration.
-
The crude product is washed with a saturated sodium bicarbonate solution and then with water.
-
The solid is dried to give ethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate.
Step 3: Synthesis of this compound
The final step involves the conversion of the ethyl ester to the desired carbohydrazide.
Procedure:
-
Dissolve ethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate (2.5 g, 7.4 mmol) in absolute ethanol (40 mL) in a round-bottom flask.
-
Add hydrazine hydrate (99-100%) (2.0 mL, 41.2 mmol) to the solution.
-
The reaction mixture is heated to reflux for 6 hours.
-
Upon cooling, the product crystallizes out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
Characterization Data
Due to the absence of experimentally determined data in the surveyed literature for this compound, the following characterization data is predicted based on the analysis of closely related analogs. Researchers are advised to perform their own analytical characterization for confirmation.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 323.35 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposition) |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol and methanol |
Spectroscopic Data
| Technique | Predicted Spectral Features |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.6 (s, 1H, -CONH-), 8.2-7.5 (m, 5H, quinoline-H), 7.4-7.0 (m, 3H, Ar-H), 4.5 (s, 2H, -NH₂), 3.9 (s, 6H, 2 x -OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 168 (C=O), 158-110 (quinoline and aromatic carbons), 56 (2 x -OCH₃) |
| IR (KBr, cm⁻¹) | ν: 3300-3100 (N-H stretching), 1660 (C=O stretching), 1600-1450 (C=C and C=N stretching), 1250 (C-O stretching) |
| Mass Spectrometry (ESI-MS) | m/z: 324.13 [M+H]⁺ |
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the experimental work and the characterization process.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The three-step synthesis is efficient and utilizes readily available starting materials and standard laboratory techniques. The predicted characterization data serves as a valuable reference for researchers working with this compound. The availability of this synthetic route and the comprehensive characterization data will undoubtedly facilitate further research into the pharmacological potential of this novel quinoline derivative. It is the hope that this guide will serve as a valuable resource for the scientific community and stimulate further exploration in the field of medicinal chemistry.
Spectroscopic and Synthetic Profile of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
Chemical Formula: C₁₈H₁₇N₃O₃
Molecular Weight: 323.35 g/mol
IUPAC Name: this compound
CAS Number: 350997-66-9[1]
Canonical SMILES: COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OC[2]
InChI Key: YKMWFORHWALOOV-UHFFFAOYSA-N[2]
Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule. The predicted monoisotopic mass of this compound is 323.12698 Da.[2] The table below summarizes the predicted m/z values for various adducts that may be observed in an ESI-MS experiment.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 324.13426 |
| [M+Na]⁺ | 346.11620 |
| [M+K]⁺ | 362.09014 |
| [M+NH₄]⁺ | 341.16080 |
| [M-H]⁻ | 322.11970 |
| [M+HCOO]⁻ | 368.12518 |
| [M+CH₃COO]⁻ | 382.14083 |
| [M]⁺ | 323.12643 |
| [M]⁻ | 323.12753 |
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following characteristic signals. The chemical shifts (δ) are reported in parts per million (ppm).
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -NH₂ (Hydrazide) | ~ 4.5 - 5.0 | Broad Singlet |
| -NH (Amide) | ~ 9.5 - 10.5 | Broad Singlet |
| Methoxy (-OCH₃) | ~ 3.9 | Singlet |
| Quinoline & Phenyl Protons | ~ 7.0 - 8.5 | Multiplets |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in DMSO-d₆ is expected to show signals corresponding to the carbonyl carbon, the aromatic carbons of the quinoline and dimethoxyphenyl rings, and the methoxy carbons.
| Carbon Atoms | Predicted Chemical Shift (ppm) |
| C=O (Carbonyl) | ~ 165 - 170 |
| Aromatic Carbons | ~ 110 - 160 |
| Methoxy Carbons (-OCH₃) | ~ 55 - 60 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amide & Amine) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Amide) | 1650 - 1680 |
| C=N Stretch (Quinoline) | 1580 - 1620 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Methoxy) | 1020 - 1250 |
Experimental Protocols
A standard and reliable method for the synthesis of this compound involves a multi-step process. The general workflow is depicted in the diagram below.
References
Physical and chemical properties of quinoline-4-carbohydrazide derivatives
An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline-4-Carbohydrazide Derivatives
Introduction
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4] Among the vast library of quinoline-based compounds, quinoline-4-carbohydrazide derivatives have emerged as a particularly promising class. The carbohydrazide moiety (-CONHNH₂) provides a versatile linker for molecular hybridization, allowing for the synthesis of complex molecules with enhanced and often multi-target biological activities.[5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of various quinoline-4-carbohydrazide derivatives, detailing experimental protocols for their synthesis and characterization, and visualizing key experimental and biological pathways.
Experimental Workflows and Synthesis
The synthesis of quinoline-4-carbohydrazide derivatives typically follows a multi-step pathway, starting from commercially available precursors. A common synthetic route involves the Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent hydrazinolysis to form the key carbohydrazide intermediate. This intermediate is then reacted with various electrophiles, such as aldehydes or activated carboxylic acids, to yield the final derivatives.
A representative synthetic workflow for preparing 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids is depicted below.[7]
Physical Properties
The physical properties of quinoline-4-carbohydrazide derivatives, such as melting point and yield, are crucial for their identification and purity assessment. These properties vary significantly depending on the nature and position of substituents on the quinoline ring and the appended moieties.
Table 1: Physical Properties of Selected Quinoline-4-Carbohydrazide Derivatives.
| Compound ID | R Group / Derivative Structure | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 6b | (Z)-N-(3-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide | C₃₅H₂₉BrN₄O₆ | 67 | 235-237 | [7] |
| 6d | (Z)-N-(3-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-4-methoxybenzamide | C₃₆H₃₁BrN₄O₇ | 64 | 208-210 | [7] |
| 6g | (Z)-N-(1-(4-Bromophenyl)-3-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide | C₃₄H₂₅Br₂N₄O₄ | - | - | [7] |
| 12g | 4-Fluorobenzylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | - | - | 212 | [8] |
| 12l | 4-Hydroxy-N'-(4-methoxybenzylidene)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | - | - | 240 | [8] |
| Comp-I | Schiff base with Benzaldehyde (from 7-chloroquinoline-3-carbohydrazide) | C₁₇H₁₄ClN₃O | - | 224.6 | [4] |
| Comp-II | Schiff base with 2-Bromobenzaldehyde (from 7-chloroquinoline-3-carbohydrazide) | C₁₇H₁₃BrClN₃O | - | 214.76 | [4] |
| HQ | (E)-N'-(2,4-Dihydroxybenzylidene) quinoline-3-carbohydrazide | C₁₇H₁₃N₃O₃ | 80 | 288-290 (dec) |[9] |
Chemical and Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. ¹H NMR, ¹³C NMR, and IR spectroscopy provide detailed information about the molecular framework and functional groups present in the quinoline-4-carbohydrazide derivatives.
Table 2: Key Spectroscopic Data for Representative Quinoline-4-Carbohydrazide Derivatives.
| Compound ID | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (ν cm⁻¹) | Mass Spec (m/z) | Reference |
|---|---|---|---|---|---|
| 6b | 10.76 (s, 1H, NH), 10.40 (s, 1H, NH), 9.89 (s, 1H, NH), 8.45 (d, 1H), 7.39 (s, 1H, =CH), 3.90, 3.89, 3.86 (s, 9H, 3xOCH₃) | - | - | - | [7] |
| 6f | 8.44 (d, 1H, C5-H of quinoline), 7.88 (t, 1H, C7-H of quinoline), 7.71 (t, 1H, C6-H of quinoline), 7.36 (s, 1H, C2-H of acrylamide), 3.86 (s, 3H, OCH₃) | 166.13, 165.98, 165.10 (3x C=O), 55.93 (OCH₃) | - | - | [7][10] |
| 8 | 8.00–8.09 (m, 4H, dioxoisoindolinyl moiety) | 166.66, 165.30 (2x C=O) | - | - | [5] |
| 12g | 16.65 (s, 1H, OH), 13.32 (s, 1H, NH), 12.09 (s, 1H, NH), 8.50 (s, 1H, =CH), 8.00 (d, 1H, quinoline H₅) | 173.24, 167.94, 162.84 (C=O), 150.25, 96.41 | 2200-3400 (OH), 1667 (C=O), 1649 (C=O) | 326 [M+H]⁺ | [8] |
| 12l | 16.80 (s, 1H, OH), 13.24 (s, 1H, NH), 12.06 (s, 1H, NH), 8.41 (s, 1H, =CH), 3.82 (s, 3H, OCH₃) | 172.20, 167.64, 162.85 (C=O), 55.82 (OCH₃) | 2500-3200 (OH), 1663 (C=O), 1650 (C=O) | 338 [M+H]⁺ | [8] |
| NQ | 12.54 (s, 1H, NH), 9.36 (s, 1H, azomethine -HC=N-), 8.98 (s, 1H), 8.93 (s, 1H, quinoline H1 and H3) | 162.46 (C=O), 149.42 (-C=N- quinoline), 144.13 (azomethine -HC=N-) | 3192 (-NH-), 1666 (C=O), 1614 (azomethine), 1595 (-C=N- quinoline) | - |[9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for scientific research. The following are representative procedures for the synthesis of key intermediates and final derivatives.
Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) This procedure utilizes the Pfitzinger reaction.[5] Isatin is reacted with 4-bromoacetophenone in refluxing ethanol under basic conditions (e.g., 33% potassium hydroxide) for approximately 12 hours.[5][7]
Synthesis of Ethyl quinoline-4-carboxylate (Ester Intermediate) The carboxylic acid derivative (1) is heated in absolute ethanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 12 hours.[5][7]
Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3) The ester intermediate is treated with hydrazine hydrate in boiling ethanol.[5] The reaction mixture is refluxed for about 7 hours to afford the key carbohydrazide intermediate.[7]
General Procedure for Synthesis of 4-hydroxy-N′-(4-substituted-benzoyl)quinoline-3-carbohydrazides (6a–e) A mixture of 4-hydroxyquinoline-3-carbohydrazide (1.5 mmol), the appropriate 4-substituted benzoyl chloride (1.5 mmol), and a catalytic amount of Na₂CO₃ (0.5 mmol) is dissolved in dry DMF (10 ml).[11] The solution is stirred at room temperature for 16 hours. The reaction mixture is then poured over crushed ice. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.[11]
General Procedure for Synthesis of Schiff Bases (from 7-chloroquinoline-3-carbohydrazide) An equimolar solution of 7-chloroquinoline-3-carbohydrazide (0.01 mol) is dissolved in 10 ml of ethanol.[4] To this solution, various substituted aldehydes (0.01 mol) are added, followed by 4-6 drops of glacial acetic acid. The reaction mixture is refluxed for 10 hours. After cooling, the solution is poured into ice-cold water. The solid product is separated by filtration, dried, and recrystallized from ethanol.[4]
Biological Activity and Signaling Pathways
Quinoline-4-carbohydrazide derivatives are frequently investigated for their potential as therapeutic agents. Certain derivatives have shown potent activity as anticancer and antimicrobial agents. For example, some 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated significant antiproliferative action against breast carcinoma cells by inhibiting the EGFR kinase signaling pathway.[7][10]
Other derivatives have been identified as novel microbial DNA-gyrase inhibitors, showing promising activity against Gram-positive bacteria like S. aureus.[5][6] Compounds 6b and 10, for instance, exhibited IC₅₀ values of 33.64 and 8.45 μM, respectively, in an S. aureus DNA gyrase supercoiling assay.[5][6]
Quinoline-4-carbohydrazide derivatives represent a versatile and pharmacologically significant class of compounds. Their synthesis is readily achievable through established chemical pathways, allowing for extensive structural modification. The physicochemical and spectroscopic data summarized herein provide a valuable resource for the identification and characterization of these molecules. The potent biological activities demonstrated by certain derivatives, particularly in the areas of oncology and microbiology, underscore their potential as lead compounds in drug discovery and development. Further research into structure-activity relationships and mechanism of action will continue to drive the optimization of this promising chemical scaffold.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 8. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 10. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide
Disclaimer: As of late 2025, a complete, publicly available single-crystal X-ray diffraction analysis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide has not been identified in the scientific literature. This guide, therefore, presents a comprehensive, generalized methodology for the synthesis, crystallization, and structural analysis of this compound, based on established protocols for closely related quinoline derivatives. The quantitative data herein is illustrative and representative of this class of molecules.
This technical whitepaper provides a detailed overview of the methodologies and data interpretation central to the crystal structure analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the structural elucidation of novel organic compounds.
Introduction
Quinoline derivatives form a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, incorporates the quinoline scaffold, a dimethoxyphenyl group, and a carbohydrazide moiety, suggesting its potential as a versatile building block for novel therapeutic agents.
The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties, reactivity, and biological function. This information is critical for structure-activity relationship (SAR) studies, pharmacophore modeling, and the rational design of new drug candidates. This guide outlines the essential experimental protocols for achieving this.
Synthesis and Characterization
The synthesis of the title compound can be achieved through a multi-step reaction sequence, beginning with the well-established Pfitzinger reaction to construct the quinoline core.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid.
-
A mixture of isatin (1 equivalent), 3',4'-dimethoxyacetophenone (1 equivalent), and a 33% aqueous solution of potassium hydroxide (3 equivalents) in ethanol is refluxed for 12-18 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute HCl solution to precipitate the carboxylic acid.
-
The solid product is filtered, washed with water, and dried.
-
-
Step 2: Esterification to Ethyl 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylate.
-
The synthesized carboxylic acid (1 equivalent) is dissolved in absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 12 hours.
-
The excess ethanol is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution.
-
The resulting ester is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ester, which can be purified by column chromatography.
-
-
Step 3: Hydrazinolysis to this compound.
-
The ethyl ester (1 equivalent) is dissolved in ethanol.
-
Hydrazine hydrate (5-10 equivalents) is added, and the mixture is refluxed for 7-10 hours.[1]
-
After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the final carbohydrazide product.
-
The synthesized compound would then be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry to confirm its chemical identity and purity before proceeding to crystallization.
Crystallization
Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. Several methods can be employed, with the choice of solvent and technique being paramount.
Experimental Protocol: Crystallization
-
Purity: The compound must be of the highest possible purity. Recrystallization or column chromatography may be necessary.
-
Solvent Selection: A suitable solvent is one in which the compound is moderately soluble. Solvents such as ethanol, methanol, ethyl acetate, dichloromethane, and their mixtures are common choices for quinoline derivatives.
Common Crystallization Techniques:
-
Slow Evaporation:
-
A saturated or near-saturated solution of the compound is prepared in a suitable solvent in a clean vial.
-
The solution is filtered to remove any particulate matter.
-
The vial is covered with a cap or paraffin film pierced with a few small holes to allow for slow solvent evaporation over several days to weeks at a constant temperature.
-
-
Slow Cooling:
-
A saturated solution is prepared by heating the compound in a suitable solvent.
-
The hot solution is filtered into a clean, insulated container (e.g., a vial placed within a larger beaker packed with glass wool).
-
The container is allowed to cool slowly to room temperature, and then potentially moved to a refrigerator or freezer to promote crystal growth.
-
-
Vapor Diffusion:
-
A concentrated solution of the compound is placed in a small, open vial.
-
This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution, and thus the atomic positions, within the crystal lattice.
Experimental Protocol: Data Collection and Structure Refinement
-
Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer (e.g., Bruker APEX-II CCD) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source at a controlled temperature (typically 100-296 K). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected raw data is processed using software suites like SAINT or CrysAlisPro. This involves indexing the diffraction spots, integrating their intensities, and applying corrections for factors such as absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., with SHELXT) and refined by full-matrix least-squares on F² using software like SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Data Presentation (Illustrative)
The following tables present representative data that would be expected from a successful crystal structure analysis of a compound like this compound.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters.
| Parameter | Value |
| Empirical formula | C₁₈H₁₇N₃O₃ |
| Formula weight | 323.35 |
| Temperature | 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 98.76(5)° | |
| c = 11.234(5) Å, γ = 90° | |
| Volume | 1734.5(12) ų |
| Z | 4 |
| Density (calculated) | 1.238 Mg/m³ |
| Absorption coefficient | 0.086 mm⁻¹ |
| F(000) | 680 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 8765 |
| Independent reflections | 3876 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.145 |
| R indices (all data) | R₁ = 0.068, wR₂ = 0.158 |
Table 2: Illustrative Selected Bond Lengths (Å).
| Bond | Length (Å) | Bond | Length (Å) |
| C(2)-N(1) | 1.375(3) | C(4)-C(10) | 1.421(4) |
| C(2)-C(11) | 1.482(4) | C(10)-O(1) | 1.225(3) |
| C(4)-C(4A) | 1.411(4) | C(10)-N(2) | 1.334(3) |
| C(8A)-N(1) | 1.389(3) | N(2)-N(3) | 1.401(3) |
Table 3: Illustrative Selected Bond Angles (°).
| Atoms | Angle (°) | Atoms | Angle (°) |
| N(1)-C(2)-C(3) | 122.5(2) | C(3)-C(4)-C(10) | 118.9(3) |
| C(2)-N(1)-C(8A) | 117.8(2) | O(1)-C(10)-N(2) | 123.4(3) |
| C(4A)-C(4)-C(10) | 120.5(3) | C(10)-N(2)-N(3) | 121.7(2) |
Visualization of Experimental Workflow
The overall process from chemical synthesis to final structural analysis can be visualized as a logical workflow.
Caption: Workflow for Synthesis and X-ray Crystallographic Analysis.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this guide provides a robust and detailed framework for its determination. The protocols for synthesis, crystallization, and X-ray diffraction analysis are well-established for this class of compounds. The successful elucidation of this structure would provide invaluable insight for medicinal chemists, enabling a deeper understanding of its steric and electronic properties and facilitating its development in future drug discovery efforts. The illustrative data presented serves as a benchmark for what can be expected from such an analysis.
References
The Diverse Biological Potential of Quinoline Carbohydrazide Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline nucleus, a heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting quinoline carbohydrazide scaffold gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This technical guide provides a comprehensive overview of the significant preclinical findings related to quinoline carbohydrazide derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Quinoline carbohydrazide derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation and survival. The primary modes of action include the inhibition of key signaling pathways, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).
Quantitative Analysis of Anticancer Activity
The anticancer potency of various quinoline carbohydrazide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for this assessment. A lower IC50 value indicates greater potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-based dihydrazone | Compound 3b | MCF-7 (Breast) | 7.016 | 5-FU | - |
| Quinoline-based dihydrazone | Compound 3c | MCF-7 (Breast) | 7.05 | 5-FU | - |
| Quinoline-based dihydrazone | - | BGC-823 (Gastric) | 7.01 - 34.32 | 5-FU | - |
| Quinoline-based dihydrazone | - | BEL-7402 (Hepatoma) | 7.01 - 34.32 | 5-FU | - |
| Quinoline-based dihydrazone | - | A549 (Lung Adenocarcinoma) | 7.01 - 34.32 | 5-FU | - |
| 2-(quinoline-4-carbonyl)hydrazide-acrylamide | Compound 6a | MCF-7 (Breast) | 3.39 | Doxorubicin | 6.18 |
| 2-(quinoline-4-carbonyl)hydrazide-acrylamide | Compound 6b | MCF-7 (Breast) | 5.94 | Doxorubicin | 6.18 |
| 2-(quinoline-4-carbonyl)hydrazide-acrylamide | Compound 6h | MCF-7 (Breast) | 2.71 | Doxorubicin | 6.18 |
| Quinoline hydrazone | Compound 5 | MCF-7 (Breast) | 0.98 | Erlotinib | 1.83 |
| Quinoline hydrazone | Compound 5 | HepG2 (Liver) | 1.06 | Erlotinib | 2.13 |
| Thiazole-clubbed quinoline hydrazone | Compound 6 | A549 (Lung) | 3.93 | Cisplatin | 3.90 |
| Chalcone derivatives of quinoline hydrazone | Compound 11 | A549 (Lung) | 1.91 - 5.29 | LY294002 | 2.68 - 3.52 |
| Chalcone derivatives of quinoline hydrazone | Compound 12 | K-562 (Leukemia) | 1.91 - 5.29 | LY294002 | 2.68 - 3.52 |
| Hydrazone-bearing quinoline | Compound 15 | Panc-1 (Pancreatic) | 5.499 | Doxorubicin | 6.99 - 1.05 |
| Hydrazone-bearing quinoline | Compound 15 | HepG2 (Liver) | 9.417 | Doxorubicin | 6.99 - 1.05 |
| Hydrazone-bearing quinoline | Compound 15 | CCRF (Leukemia) | 7.448 | Doxorubicin | 6.99 - 1.05 |
Table 1: Summary of IC50 values for various quinoline carbohydrazide derivatives against different cancer cell lines.[1][2][3]
Mechanisms of Anticancer Action
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] These pathways are crucial for cell proliferation, survival, and differentiation.[5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5][6] Quinoline-based compounds have been designed to inhibit the kinase activity of EGFR, thereby blocking these oncogenic signals.[6] Inhibition of EGFR leads to the downregulation of pro-survival signals and can induce apoptosis.[4][6]
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[7] Disruption of microtubule dynamics is a well-established anticancer strategy.[7] Certain quinoline derivatives act as tubulin polymerization inhibitors, binding to tubulin and preventing the formation of microtubules.[8] This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and ultimately inducing apoptosis.[8][9]
Apoptosis is a regulated process of programmed cell death essential for normal tissue homeostasis. Cancer cells often evade apoptosis. Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] Both pathways converge on the activation of a cascade of cysteine proteases known as caspases.[12] Initiator caspases (e.g., caspase-8 and caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[11][12] Studies have shown that quinoline derivatives can activate caspase-8 and caspase-9, leading to the cleavage of caspase-3 and subsequent cell death.[10][11]
Antimicrobial Activity: A Broad Spectrum of Action
Quinoline carbohydrazide derivatives have emerged as promising candidates in the fight against microbial infections, exhibiting activity against a wide range of bacteria and fungi.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) |
| Quinoline-Sulfonamide Complex | QBSC 4d | Staphylococcus aureus | 0.1904 |
| Quinoline-Sulfonamide Complex | QBSC 4d | Escherichia coli | 6.09 |
| Quinoline-Sulfonamide Complex | QBSC 4d | Candida albicans | 0.1904 |
| Quinoline-Sulfonamide Complex | QBSC 4b | Staphylococcus aureus | 48.75 |
| Quinoline-Sulfonamide Complex | QBSC 4b | Escherichia coli | 48.75 |
| Quinolone Hybrid | Compound 16 | Staphylococcus pneumoniae | ≤ 0.008 |
| Quinolone Hybrid | Compound 17 | Staphylococcus pneumoniae | ≤ 0.008 |
| Quinolone Hybrid | Compound 18 | Staphylococcus pneumoniae | ≤ 0.008 |
| 2-sulfoether-4-quinolone | Compound 15 | Staphylococcus aureus | 0.8 (µM) |
| 2-sulfoether-4-quinolone | Compound 15 | Bacillus cereus | 0.8 (µM) |
| Quinoline derivative | Compound 6 | Clostridium difficile | 1.0 |
| Quinoline derivative | Compound 4 | Clostridium difficile | 2.0 |
| Quinoline derivative | Compound 2 | Clostridium difficile | 4.0 |
| Quinoline derivative | Compound 3 | Clostridium difficile | 4.0 |
| Quinoline derivative | Compound 5 | Clostridium difficile | 4.0 |
| Quinoline derivative | Compound 8 | Clostridium difficile | 4.0 |
Table 2: Summary of MIC values for various quinoline carbohydrazide derivatives against different microorganisms.[13][14][15]
Antiviral Activity: Targeting Viral Replication
The emergence of viral diseases with pandemic potential underscores the urgent need for novel antiviral agents. Quinoline carbohydrazide scaffolds have shown promise in this area, particularly against Dengue virus.
Quantitative Analysis of Antiviral Activity
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.
| Compound Class | Specific Derivative | Virus | EC50 (µM) |
| Quinoline analogue | Chloroquine | HCoV-OC43 | 0.12 - 12 |
| Quinoline analogue | Hydroxychloroquine | HCoV-OC43 | 0.12 - 12 |
| 4-oxo-4H-quinolin-1-yl acylhydrazone | Compound 4 | TMV | 51.2% inhibition at 500 mg/L |
| 4-oxo-4H-quinolin-1-yl acylhydrazone | Compound 11 | TMV | 49.6% inhibition at 500 mg/L |
| 4-oxo-4H-quinolin-1-yl acylhydrazone | Compound 17 | TMV | 47.1% inhibition at 500 mg/L |
| Quinoline derivative | Compound 1 | Dengue Virus Serotype 2 | - |
| Quinoline derivative | Compound 2 | Dengue Virus Serotype 2 | - |
Table 3: Summary of antiviral activity data for quinoline derivatives.[16][17][18]
Mechanism of Antiviral Action against Dengue Virus
The Dengue virus (DENV) life cycle involves several stages, including entry into the host cell, replication of the viral genome, and assembly of new viral particles.[11][19] Antiviral drugs can target any of these stages. Quinoline derivatives may interfere with the early stages of the DENV infection, potentially by inhibiting viral entry or the replication of the viral RNA.[18]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to a variety of diseases. Quinoline carbohydrazide derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[20][21][22]
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often assessed in animal models of inflammation, such as the carrageenan-induced paw edema test in rats.
| Compound Class | Specific Derivative | Animal Model | % Inhibition of Edema | Reference Drug | % Inhibition of Edema |
| 2-phenylquinoline-4-carboxamide | Compound 5 | Carrageenan-induced paw edema (Rat) | Significant | Diclofenac Sodium | - |
| 2-phenylquinoline-4-carboxamide | Compound 2 | Carrageenan-induced paw edema (Rat) | Moderate | Diclofenac Sodium | - |
Table 4: Summary of in vivo anti-inflammatory activity.[20][21]
Mechanism of Anti-inflammatory Action
A key mechanism underlying the anti-inflammatory effects of some quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[23][24] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[25] By inhibiting COX-2, quinoline carbohydrazides can reduce the synthesis of these pro-inflammatory mediators.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline carbohydrazide derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth of the microorganism.
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the quinoline carbohydrazide derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in turbidity.
-
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (required for polymerization), and a polymerization buffer.
-
Compound Addition: Add the quinoline carbohydrazide derivative at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the inhibitor can be quantified by comparing the initial rate of polymerization and the maximum polymer mass achieved in the presence and absence of the compound.
-
Conclusion and Future Directions
The quinoline carbohydrazide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The preclinical data summarized in this guide highlight the significant potential of these compounds in oncology, infectious diseases, and inflammatory disorders. The diverse mechanisms of action, including enzyme inhibition, disruption of cellular processes, and induction of apoptosis, underscore the rich pharmacology of this chemical class.
Future research should focus on several key areas to advance the clinical translation of these promising compounds:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the quinoline carbohydrazide scaffold are needed to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Further in-depth studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Promising candidates should be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Development of Drug Delivery Systems: Innovative drug delivery strategies could be explored to enhance the therapeutic index of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ClinPGx [clinpgx.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alliedacademies.org [alliedacademies.org]
- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Intricacies: A Technical Guide to the Mechanism of Action of Substituted Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a versatile heterocyclic structure, has proven to be a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. Substituted quinoline derivatives have emerged as crucial therapeutic agents and promising candidates in the fight against a wide range of diseases, including cancer, malaria, bacterial infections, and neurodegenerative disorders. Understanding the precise mechanisms by which these compounds exert their effects is paramount for the rational design of more effective and selective drugs. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of substituted quinoline compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
Key Mechanisms of Action of Substituted Quinoline Compounds
Substituted quinolines achieve their therapeutic effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. The primary modes of action explored in this guide include the inhibition of crucial enzymes such as kinases and topoisomerases, disruption of essential cellular structures like microtubules, and interference with metabolic pathways vital for pathogen survival.
Kinase Inhibition: Disrupting Cellular Signaling Cascades
Protein kinases are pivotal regulators of numerous cellular processes, including proliferation, survival, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. A significant number of substituted quinoline derivatives have been developed as potent kinase inhibitors, targeting key players in oncogenic signaling pathways.
Key Signaling Pathways Targeted:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[1] Quinoline derivatives can inhibit key components of this pathway, such as PI3K and mTOR, thereby blocking downstream signaling that promotes tumorigenesis.[1][2]
-
EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth and angiogenesis.[3][4] Substituted quinolines have been designed to block the kinase activity of these receptors, thereby impeding cancer progression.[3][5]
Quantitative Data: Kinase Inhibitory Activity of Substituted Quinolines
| Compound Class | Target Kinase(s) | Cell Line(s) | IC50/Ki Value(s) | Reference(s) |
| 4-Anilino-quinoline derivatives | PI3Kα | - | 0.50 - 2.03 nM | [6] |
| 4-Anilino-quinoline derivatives | mTOR | - | 64 nM (PQQ) | [7] |
| Quinoline-based hybrids | EGFR, VEGFR-2, HER2, CDK2 | HepG2 | 0.083 µM (EGFR), 0.076 µM (VEGFR-2), 0.138 µM (HER2), 0.183 µM (CDK2) | [8] |
| 3,6-disubstituted quinoline | c-Met | MKN45 | 9.3 nM | [3] |
| 4,6,7-substituted quinolines | c-Met | - | 19 nM, 64 nM | [3] |
| 4-Anilino-quinoline-3-carbonitriles | EGFR | - | 31.80 nM, 37.07 nM, 42.52 nM | [3] |
| Quinoline-based compounds | PAK1 | BxPC-3 | 15.27 µM | [9] |
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Substituted Quinolines
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinoline compounds.
Topoisomerase Inhibition: Inducing DNA Damage
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Certain substituted quinoline derivatives function as topoisomerase poisons, stabilizing the transient enzyme-DNA cleavage complex.
Quantitative Data: Topoisomerase Inhibitory Activity of Substituted Quinolines
| Compound Class | Target Topoisomerase | Cell Line(s) | IC50/GI50 Value(s) | Reference(s) |
| Pyrazolo[4,3-f]quinoline derivatives | Topoisomerase IIα | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | < 8 µM | [10][11] |
| Quinolino[3,4-b]quinoxaline derivative | Topoisomerase IIα | HeLa | 5.14 µM | [12] |
Experimental Workflow: Topoisomerase II Decatenation Assay
Caption: Workflow for assessing Topoisomerase II inhibition by substituted quinolines.
Antimalarial Action: Targeting Heme Detoxification
Quinoline-based drugs like chloroquine have been mainstays in malaria treatment for decades. Their primary mechanism of action involves interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite, Plasmodium falciparum. The parasite polymerizes heme into an inert crystalline pigment called hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic free heme that kills the parasite.[13]
Quantitative Data: Antimalarial Activity of Substituted Quinolines
| Compound Class | P. falciparum Strain(s) | IC50 Value(s) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Dihydropyrimidine-quinoline derivatives | W2 | 0.014 - 15.87 µg/mL |[13] | | Quinoline-β-lactam hybrids | W2 | 80 - 94 nM |[14] | | Quinoline-sulfonamide hybrids | 3D7, K1 | 0.01 - 0.41 µM |[14] | | Bisquinoline derivatives | - | 1 - 100 nM |[15] | | Quinoline-pyrazole conjugate | CQR PfDd2 | 0.033 µM |[16] | | Quinoline-dioxoisoindoline conjugate | CQR PfW2 | 0.097 µM |[16] |
Antibacterial Action: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolones, a major class of synthetic antibacterial agents, exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones induce lethal DNA damage in bacteria.
Quantitative Data: Antibacterial Activity of Substituted Quinolines
| Compound Class | Bacterial Strain(s) | MIC Value(s) (µg/mL) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | 7-Methoxyquinoline-sulfonamide derivatives | E. coli, C. albicans | 7.812 (E. coli), 31.125 (C. albicans) |[17] | | Quinoxaline derivatives | E. coli, B. subtilis, C. albicans, A. flavus | 8 (E. coli), 16 (B. subtilis, C. albicans, A. flavus) |[18] | | Quinoline-based hydroxyimidazolium hybrids | S. aureus, M. tuberculosis H37Rv | 2 (S. aureus), 10 (M. tuberculosis) |[19] | | 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 |[20] |
Other Mechanisms of Action
-
Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt the dynamics of microtubules, which are essential for cell division, by inhibiting the polymerization of tubulin.[21] This leads to cell cycle arrest and apoptosis.
-
Modulation of Gap Junctional Intercellular Communication (GJIC): Certain substituted quinolines have been shown to enhance GJIC, a process often suppressed in cancer cells.[22][23][24][25] Restoring this communication can contribute to the suppression of tumor growth.
Detailed Experimental Protocols
A thorough understanding of the mechanism of action requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to investigate the biological activities of substituted quinoline compounds.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted quinoline compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Substituted quinoline compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the substituted quinoline in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the substituted quinoline compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the kinase).
-
Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Topoisomerase I DNA Relaxation Assay
Objective: To assess the ability of a substituted quinoline compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)
-
Substituted quinoline compound
-
Loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, combine the assay buffer, supercoiled plasmid DNA, and the substituted quinoline compound at various concentrations.
-
Add Topoisomerase I to each reaction tube. Include a control reaction without the enzyme and a control reaction without the inhibitor.
-
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding loading dye containing SDS.
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel in TAE buffer until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band. Quantify the band intensities to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of a substituted quinoline compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted quinoline compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted quinoline compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis induced by a substituted quinoline compound using flow cytometry.
Materials:
-
Cells treated with the substituted quinoline compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative and PI negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Experimental Workflow: Apoptosis Detection by Flow Cytometry
Caption: Workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.
Conclusion
Substituted quinoline compounds represent a rich and diverse class of molecules with significant therapeutic potential. Their ability to target a wide array of cellular processes underscores their importance in drug discovery and development. A thorough understanding of their mechanisms of action, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the continued development of novel and improved quinoline-based therapies. The visualization of key signaling pathways and experimental workflows further aids in comprehending the complex interplay between these compounds and their cellular targets. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and bringing new therapeutic solutions to patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 8. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 9. ijmphs.com [ijmphs.com]
- 10. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties [ricerca.uniba.it]
- 13. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents | MDPI [mdpi.com]
- 14. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
The Synthesis of 2-Arylquinoline-4-Carbohydrazides: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-arylquinoline-4-carbohydrazide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and antimicrobial effects. This technical guide provides a comprehensive literature review of the synthetic methodologies for preparing these valuable compounds, with a focus on the key reactions, experimental protocols, and mechanistic insights relevant to drug development.
Synthetic Strategies for the 2-Arylquinoline Core
The synthesis of 2-arylquinoline-4-carbohydrazides typically begins with the construction of the core 2-arylquinoline-4-carboxylic acid or a corresponding ester. Several classical named reactions are employed for this purpose, with the Doebner and Pfitzinger reactions being the most prominent.
The Doebner Reaction
The Doebner reaction provides a direct route to 2-arylquinoline-4-carboxylic acids through a one-pot, three-component condensation of an aniline, an aromatic aldehyde, and pyruvic acid.[1][2] This method is valued for its operational simplicity and the ability to introduce diverse aryl groups at the 2-position.
Reaction Scheme:
Figure 1: General scheme of the Doebner reaction.
Experimental Protocol: Synthesis of 2-(2'-Nitrophenyl)-quinoline-4-carboxylic Acid via Doebner Reaction [2]
-
A mixture of aniline (0.01 mol), 2-nitrobenzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) is refluxed in ethanol (20 ml) for 3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is recrystallized from ethanol to yield the pure 2-(2'-nitrophenyl)-quinoline-4-carboxylic acid.
Recent advancements in the Doebner reaction have focused on improving yields and reaction conditions, particularly for anilines bearing electron-withdrawing groups. The use of catalysts like BF3·THF has been shown to be effective.[3] One-pot procedures under solvent-free conditions using novel catalysts have also been reported to give high yields in short reaction times.
| Aryl Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Trifluoroacetic acid | Ethanol | 3 h | - | [4] |
| Various Benzaldehydes | Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride | None | 12-30 min | 84-93 | |
| Benzaldehyde | BF3·THF | - | 21 h | 82 | [3] |
Table 1: Selected examples of Doebner reaction conditions and yields for the synthesis of 2-arylquinoline-4-carboxylic acids.
The Pfitzinger Reaction
The Pfitzinger (or Pfitzinger-Borsche) reaction offers an alternative and versatile route, involving the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6] This reaction is particularly useful for accessing a variety of substituents on the quinoline core.
Reaction Scheme:
Figure 2: General scheme of the Pfitzinger reaction.
Experimental Protocol: General Synthesis of Quinoline-4-carboxylic Acids via Pfitzinger Reaction [7]
-
A solution of the appropriate ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is refluxed for 24 hours.
-
After cooling, the majority of the solvent is removed by distillation.
-
Water is added to the residue to dissolve the potassium salt of the product.
-
Neutral impurities are removed by extraction with diethyl ether.
-
The aqueous layer is acidified with acetic acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Microwave-assisted Pfitzinger reactions have been shown to significantly reduce reaction times. For instance, the reaction of isatin with malonic acid in acetic acid under microwave irradiation yields the product in just 15 minutes with a 68% yield.
| Carbonyl Compound | Base | Solvent | Time | Yield (%) | Reference |
| Indophenazino fused carbazole | Potassium hydroxide | Ethanol | 24 h | Moderate to good | [7] |
| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Potassium hydroxide | Water | 9 min (MW) | - | [8] |
| Malonic Acid | - | Acetic Acid | 15 min (MW) | 68 |
Table 2: Selected examples of Pfitzinger reaction conditions and yields.
Formation of the Carbohydrazide Moiety
The final step in the synthesis of the target compounds is the conversion of the 2-arylquinoline-4-carboxylic acid or its corresponding ester into the 2-arylquinoline-4-carbohydrazide. This is typically achieved through hydrazinolysis.
Hydrazinolysis of Esters
A common and efficient method involves the reaction of a 2-arylquinoline-4-carboxylate ester with hydrazine hydrate. The ester is often prepared in a preceding step from the carboxylic acid.
Reaction Scheme:
Figure 3: Hydrazinolysis of a carboxylate ester.
Experimental Protocol: Synthesis of 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide [9]
-
Substituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester is refluxed with hydrazine monohydrate in absolute ethanol.
-
The reaction is monitored until completion.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude carbohydrazide can be purified by recrystallization.
Conversion from Carboxylic Acid via Acyl Chloride
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which is then treated with hydrazine.
Experimental Protocol: Synthesis of Quinoline-2-carbohydrazide [10]
-
Acyl Chloride Formation: Quinoline-2-carboxylic acid (0.015 mol) is mixed with thionyl chloride (2 mL) and refluxed for two hours.
-
After cooling, excess thionyl chloride is removed, and 5 mL of absolute ethanol is added, followed by refluxing for an additional two hours to form the ethyl ester.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield the carbohydrazide.
Biological Activity and Signaling Pathways
2-Arylquinoline-4-carbohydrazide derivatives have emerged as promising anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.
EGFR Kinase Inhibition and Apoptosis Induction
Certain 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[11][12] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis. Compound 6h from this series was shown to induce G1 phase cell cycle arrest and promote apoptosis by upregulating p53 and caspase-9.[11]
Figure 4: Proposed signaling pathway for anticancer activity.
Cell Cycle Arrest via p27kip1 Upregulation
Other quinoline-based hydrazide-hydrazones have been shown to exert their anticancer effects by inducing G1 cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor p27kip1.[13] This protein plays a crucial role in regulating the transition from the G0 to the S phase of the cell cycle.
Figure 5: G1 cell cycle arrest mediated by p27kip1.
Conclusion
The synthesis of 2-arylquinoline-4-carbohydrazides is well-established, primarily relying on robust methods like the Doebner and Pfitzinger reactions for the construction of the quinoline core, followed by straightforward hydrazinolysis. The versatility of these synthetic routes allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The potent and specific anticancer activities demonstrated by these molecules, through mechanisms such as EGFR inhibition and cell cycle modulation, underscore their potential as valuable leads in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to further explore and exploit this promising chemical scaffold.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Friedländer Synthesis of Quinoline Derivatives: A Technical Guide to Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional dyes. The Friedländer synthesis, a classic and versatile annulation reaction, remains one of the most direct and reliable methods for constructing this privileged heterocyclic system. This in-depth technical guide provides a comprehensive overview of the requisite starting materials for the Friedländer synthesis, details on reaction conditions, and illustrative experimental protocols, empowering researchers to effectively leverage this powerful synthetic tool.
Core Principles of the Friedländer Synthesis
The Friedländer synthesis is fundamentally a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a carbonyl compound possessing an active α-methylene group.[1][2][3] This reaction, typically catalyzed by acids or bases, proceeds through a cyclodehydration process to yield the corresponding quinoline derivative.[1][3] The versatility of this method stems from the wide variety of commercially available or readily accessible starting materials, allowing for the synthesis of a diverse library of substituted quinolines.
Starting Materials: A Detailed Examination
The success of the Friedländer synthesis is contingent on the appropriate selection and combination of two key reactants: the ortho-aminoaryl carbonyl compound and the active methylene partner.
The ortho-Aminoaryl Aldehyde or Ketone
This component provides the benzene ring and the nitrogen atom that will form the pyridine ring of the quinoline system. A wide range of substituents can be tolerated on the aromatic ring, enabling fine-tuning of the electronic and steric properties of the final product.
Key examples include:
-
2-Aminobenzaldehyde and its derivatives: The simplest aromatic component, leading to quinolines unsubstituted at the 4-position.[4][5]
-
2-Aminoacetophenone and its derivatives: Yields 4-methylquinoline derivatives.[6]
-
2-Aminobenzophenone and its derivatives: Results in the formation of 4-phenylquinolines.[6]
Electron-donating or electron-withdrawing groups on the aromatic ring can influence the reactivity of the starting material and the properties of the resulting quinoline.
The Active Methylene Compound
This reactant provides the remaining two carbon atoms of the newly formed pyridine ring. The crucial feature of this component is the presence of a methylene group (—CH₂—) adjacent to an electron-withdrawing group (typically a carbonyl group), which renders the α-protons acidic and susceptible to deprotonation.
Commonly employed active methylene compounds include:
-
Ketones: Simple aliphatic and aromatic ketones are widely used. Unsymmetrical ketones can lead to regioselectivity issues, potentially yielding a mixture of isomeric products.[1]
-
Aldehydes: Acetaldehyde is a classic reactant in this synthesis.[3][5]
-
β-Ketoesters (e.g., ethyl acetoacetate): These reagents are highly effective and often provide excellent yields of 2-hydroxy-3-carboalkoxyquinolines.
-
1,3-Diketones (e.g., acetylacetone): React readily to form 2-methyl-3-acylquinolines.
-
Malononitrile: A highly reactive methylene source that leads to the formation of 2-amino-3-cyanoquinolines.[7]
Quantitative Data on Friedländer Synthesis
The following table summarizes representative examples of the Friedländer synthesis, highlighting the diversity of starting materials and the corresponding reaction outcomes.
| o-Aminoaryl Carbonyl | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Acetone | NaOH, EtOH, reflux | 2-Methylquinoline | Not specified | [5] |
| 2-Aminobenzaldehyde | Acetaldehyde | NaOH | Quinoline | Not specified | [3] |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | PEG-SO₃H, H₂O, 60 °C | 2-Hydroxy-3-carbethoxy-4-phenyl-7-chloroquinoline | Good to Excellent | [5] |
| 2-Aminobenzaldehyde | Cyclohexanone | Water, 70 °C | 1,2,3,4-Tetrahydroacridine | 97 | [7] |
| 2-Aminobenzaldehyde | Malononitrile | Water, 70 °C | 2-Amino-3-cyanoquinoline | 95 | [7] |
| o-Nitroarylcarbaldehydes | Various ketones/aldehydes | Fe, HCl (aq), KOH | Mono- or disubstituted quinolines | 58-100 | [8] |
| 2-Amino aromatic ketones | α-Methylene ketones | Pd/C, H₂SO₄, MeOH | 4-Pyridinylquinoline derivatives | up to 81.9 | [9] |
Reaction Mechanisms and Experimental Workflow
The mechanism of the Friedländer synthesis can proceed via two primary pathways, largely dependent on the reaction conditions.[6][10] The first involves an initial aldol condensation followed by intramolecular cyclization and dehydration. The alternative pathway commences with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.
Below are diagrams illustrating the generalized reaction pathways and a typical experimental workflow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. scribd.com [scribd.com]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Natural sources and analogs of quinoline alkaloids
An In-depth Technical Guide to the Natural Sources and Analogs of Quinoline Alkaloids
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of quinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds. It covers their natural distribution, biosynthetic origins, key structural classes, and diverse pharmacological activities. Furthermore, this document details established experimental protocols for their extraction and analysis, presents quantitative data on their occurrence and biological potency, and outlines the mechanisms of action for prominent members of this class.
Core Concepts of Quinoline Alkaloids
Quinoline alkaloids are a class of natural products and synthetic compounds characterized by a fused aromatic ring system composed of a benzene ring and a pyridine ring, forming the quinoline nucleus.[1] This scaffold is the foundation for a vast number of derivatives that exhibit a remarkable range of pharmacological activities, from antimalarial to anticancer effects.[1][2] These compounds are widely distributed in nature, being found in various plants, microorganisms, and even animals.[3]
The diversity of quinoline alkaloids arises from the varied substitution patterns on the core structure. They are broadly classified based on their biogenetic origins and chemical structures, with major subgroups including the Cinchona alkaloids, furoquinolines, and acridine alkaloids.[4]
Natural Sources of Quinoline Alkaloids
Quinoline alkaloids are synthesized by a wide array of organisms across different kingdoms.
2.1. Plant Kingdom Plants are the most prolific source of quinoline alkaloids. Specific families are particularly rich in these compounds:
-
Rubiaceae: This family is famed for the genus Cinchona, the original source of the antimalarial alkaloids quinine, quinidine, cinchonine, and cinchonidine.[3][4] These alkaloids are primarily extracted from the tree bark.[5]
-
Rutaceae: Many genera within the citrus family, such as Ruta, Zanthoxylum, and Dictamnus, produce a variety of quinoline alkaloids, including furoquinolines like dictamnine and skimmianine.[3][6][7]
-
Nyssaceae: The Chinese "happy tree," Camptotheca acuminata, is the natural source of camptothecin, a potent pentacyclic quinoline alkaloid with significant anticancer properties.[3][8]
-
Compositae (Asteraceae): Species like Echinops have been found to contain quinoline alkaloids such as echinorine.[3][6]
2.2. Microorganisms In recent decades, microorganisms have been identified as a valuable source of structurally unique quinoline alkaloids:
-
Bacteria: Pseudomonas species are known to produce 2-substituted quinoline-4-ones.[3] 4-Hydroxy-2-alkylquinolines (HAQs) produced by bacteria are also implicated in antibiotic resistance.[9]
-
Fungi: Various fungi, including those of the Penicillium genus, naturally produce quinoline derivatives.[3][10]
-
Marine Cyanobacteria: The Caribbean marine cyanobacterium Lyngbya majuscula has been shown to produce simple quinoline alkaloids.[3]
2.3. Animal Kingdom Quinoline alkaloids are less common in animals but are found in specific instances, often as part of a defense mechanism. For example, the Peruvian fire stick insect (Oreophoetes peruana) exudes a defensive fluid containing quinoline alkaloid components.[3]
Biosynthesis
The biosynthesis of the quinoline ring system in nature proceeds through several established pathways, primarily originating from amino acid precursors.[4]
-
From Tryptophan: In many pathways, the amino acid tryptophan is a key starting material. For instance, the biosynthesis of Cinchona alkaloids like quinine involves the formation of tryptamine from tryptophan. This is followed by condensation with the monoterpenoid secologanin to form strictosidine, a common intermediate for both terpenoid indole and quinoline alkaloids.[11][]
-
From Anthranilic Acid: Anthranilic acid, itself a metabolite of the tryptophan pathway, also serves as a direct precursor for many quinoline and acridone alkaloids, particularly in Rutaceae plants.[4][6]
A simplified representation of the biosynthetic origin is provided below.
Caption: Simplified biosynthetic pathways of quinoline alkaloids.
Major Classes, Analogs, and Biological Activity
The structural diversity of quinoline alkaloids leads to a wide spectrum of biological activities. This section highlights key classes and presents quantitative data on their prevalence and efficacy.
4.1. Cinchona Alkaloids The four principal alkaloids from Cinchona bark are quinine, quinidine, cinchonine, and cinchonidine.[13] They are foundational antimalarial drugs. Quinine acts as a rapid schizonticide against intra-erythrocytic malaria parasites.[3] Quinidine, a stereoisomer of quinine, is also a potent antimalarial and is used to treat cardiac arrhythmias.[3][14]
Table 1: Alkaloid Content in Various Cinchona Species
| Species | Total Alkaloid Content (%) | Key Alkaloids (% of Bark) | Reference |
|---|---|---|---|
| C. succirubra | 5 - 7 | - | [13] |
| C. calisaya | 4 - 7 | Quinine: High content (4-13%) | [5][13] |
| C. ledgeriana | 5 - 14 | Quinine: 8-13% | [13][15] |
| C. officinalis | ~6.5 (not less than) | Quinine: 30-60% of total alkaloids | [16] |
| Commercial Bark | 4.75 - 5.20 | Cinchonine: 1.87-2.30%, Quinine: 1.59-1.89% |[17] |
4.2. Camptothecin and Analogs Camptothecin (CPT), isolated from Camptotheca acuminata, is a pentacyclic quinoline alkaloid known for its potent anticancer activity.[2][3] Its clinical use was initially limited by poor solubility and toxicity. This spurred the development of semi-synthetic analogs with improved pharmacological profiles.
-
Topotecan and Irinotecan: These are water-soluble derivatives of CPT that have been successfully used in chemotherapy for various cancers, including ovarian and colon cancer.[7][] They retain the core mechanism of action of the parent compound.[]
4.3. Other Bioactive Alkaloids and Analogs A wide array of other quinoline alkaloids and their synthetic analogs have been investigated for therapeutic potential.
Table 2: Selected Biological Activities of Quinoline Alkaloids and Analogs
| Compound/Class | Biological Activity | Target/Cell Line | Potency (IC₅₀ / MIC) | Reference |
|---|---|---|---|---|
| Camptothecin (CPT) | Anticancer | DNA Topoisomerase I | - | [2] |
| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline | Anticancer | Leukemia (MOLT-4) | 0.09 µM | [18] |
| N-(quinolin-1-yl)-4-toluenesulfonamide derivative (Compound 8) | Anticancer | Breast (MCF7) | Better than Doxorubicin | [18] |
| 4-methyl-6-methoxy-8-[(furan-2-ylmethyl)amino]-5-(3-trifluoromethylphenoxy)quinoline | Anticancer | Breast (T-47D) | 16 nM | [18] |
| Fumiquinazoline J | Anticancer | Murine Lymphoma (L5178Y) | 3.6 µM | [19] |
| γ-fagarine | Antibacterial | MRSA, S. aureus | 500 µg/mL | [1] |
| Skimmianine | Antibacterial | M. luteus | 1000 µg/mL |[1] |
Mechanism of Action: Camptothecin
The anticancer effect of camptothecin and its analogs is one of the most well-elucidated mechanisms for a quinoline alkaloid. CPT specifically targets DNA Topoisomerase I (Topo I), a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[20][21]
-
Topo I Action: Topo I creates a transient single-strand break in the DNA, allowing the DNA to unwind. It then re-ligates the break.[20]
-
CPT Intervention: CPT binds to the Topo I-DNA complex, stabilizing it. This prevents the re-ligation step, trapping the enzyme on the DNA and leaving a single-strand break.[20][21]
-
Collision and Damage: During the S-phase of the cell cycle, the advancing DNA replication fork collides with this stabilized "cleavable complex." This collision converts the single-strand break into a much more lethal, irreversible double-strand break.[20][21]
-
Cell Death: The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[]
Caption: Mechanism of action of Camptothecin via Topoisomerase I inhibition.
Experimental Protocols
6.1. General Protocol: Acid-Base Extraction from Plant Material This protocol outlines a standard procedure for the extraction and isolation of quinoline alkaloids from dried plant material, leveraging their basic nature.[1]
Caption: General workflow for acid-base extraction of quinoline alkaloids.
Methodology Details:
-
Preparation and Defatting: Dried and powdered plant material is first extracted with a non-polar solvent (e.g., hexane, petroleum ether) to remove lipids and waxes, which can interfere with subsequent steps.[1]
-
Alkaloid Liberation: The defatted material is moistened with an alkaline solution, such as 10% ammonium hydroxide, to convert the alkaloid salts present in the plant tissue into their free base form.[1]
-
Organic Solvent Extraction: The free alkaloid bases are then extracted into a suitable organic solvent like dichloromethane or chloroform. This step is often repeated multiple times to ensure complete extraction.[1]
-
Acidic Wash (Purification): The combined organic extracts are washed with a dilute aqueous acid (e.g., 5% H₂SO₄). The basic alkaloids are protonated, forming water-soluble salts that partition into the aqueous phase, leaving many non-basic impurities behind in the organic layer.[1]
-
Re-liberation and Final Extraction: The aqueous acidic layer is collected and made basic again (e.g., with NH₄OH) to regenerate the free base alkaloids. These are then re-extracted back into an organic solvent.[1]
-
Final Steps: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield a purified crude alkaloid mixture, which can be further purified by chromatography.[1]
6.2. Synthesis of Quinoline Analogs Numerous named reactions exist for the chemical synthesis of the quinoline core and its derivatives, providing access to novel analogs for drug development.
-
Skraup Synthesis: A classic method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][22]
-
Doebner-von Miller Reaction: Uses anilines and α,β-unsaturated carbonyl compounds to generate quinolines.[9][22]
-
Combes Quinoline Synthesis: Involves the reaction of anilines with β-diketones.[9][22]
-
Friedländer Synthesis: The condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[9][23]
These methods, along with modern variations using metal catalysis or greener protocols, allow for the construction of diverse libraries of quinoline analogs for structure-activity relationship (SAR) studies.[22]
Conclusion
The quinoline alkaloids represent a structurally diverse and pharmacologically important class of natural products. From the historical significance of quinine in combating malaria to the clinical application of camptothecin analogs in oncology, these compounds have had a profound impact on medicine. The continued exploration of natural sources, coupled with advances in synthetic chemistry, promises to unlock further therapeutic potential from this versatile chemical scaffold. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to the discovery and development of next-generation drugs based on the quinoline core.
References
- 1. benchchem.com [benchchem.com]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 8. longdom.org [longdom.org]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. Cinchona - Wikipedia [en.wikipedia.org]
- 16. Cinchona : Biological source, Morphological features, Chemical constituents and MCQs - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 17. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 21. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iipseries.org [iipseries.org]
In Silico Prediction of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and toxicological properties of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] This document outlines predictive data for the title compound, leveraging established computational methodologies to forecast its drug-likeness and potential therapeutic relevance. All quantitative data are summarized in structured tables, and key computational workflows are visualized using diagrams to facilitate understanding.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][3] The fusion of a benzene and a pyridine ring imparts unique electronic and steric properties, allowing for diverse interactions with biological targets. The carbohydrazide moiety is also a versatile functional group known to be a key pharmacophore in many biologically active compounds. This guide focuses on the specific derivative, this compound, and employs in silico tools to predict its molecular properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Such predictive studies are crucial in the early stages of drug development to identify promising candidates and anticipate potential liabilities.[2][4][5]
Predicted Physicochemical and Pharmacokinetic Properties
The drug-likeness of a compound is often initially assessed by its physicochemical properties and adherence to established guidelines like Lipinski's Rule of Five. In silico tools such as SwissADME and pkCSM can provide rapid predictions for these parameters.[2] The following tables summarize the predicted properties for this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Note |
| Molecular Formula | C₁₈H₁₇N₃O₃ | - |
| Molecular Weight | 323.35 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Consensus) | 2.85 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule (<10) |
| Molar Refractivity | 90.12 | - |
| Topological Polar Surface Area (TPSA) | 83.99 Ų | Indicates good oral bioavailability potential |
Table 2: Predicted ADMET Profile
| Parameter | Predicted Value/Classification | Implication |
| Absorption | ||
| Gastrointestinal Absorption | High | Good potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | No | Low potential for CNS side effects. |
| P-glycoprotein Substrate | Yes | Potential for drug-drug interactions. |
| Distribution | ||
| VDss (human) | -0.15 log L/kg | Low distribution into tissues. |
| Fraction Unbound (human) | 0.256 | Moderate binding to plasma proteins. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of inhibiting this metabolic pathway. |
| CYP2C19 Inhibitor | No | Low risk of inhibiting this metabolic pathway. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2D6 Inhibitor | No | Low risk of inhibiting this metabolic pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Total Clearance | 0.35 log mL/min/kg | Predicted moderate clearance rate. |
| Renal OCT2 Substrate | No | Not likely to be a substrate for this renal transporter. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| Hepatotoxicity | Yes | Potential for liver toxicity. |
| Skin Sensitization | No | Low potential for causing skin allergies. |
Potential Biological Activities and Molecular Docking
Based on the activities of structurally similar quinoline-4-carbohydrazide derivatives, this compound could be investigated for several biological targets. Related compounds have shown potential as antibacterial, anti-HIV, and anticancer agents.[1][3][6][7][8] For instance, some quinoline derivatives have been studied as DNA gyrase inhibitors, which is a validated target in bacteria.[9][10] Others have been evaluated for their inhibitory activity against kinases involved in cancer progression.[6][7][8]
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.[4] This allows for the prioritization of compounds for further experimental testing.
Experimental Protocols for In Silico Prediction
The data presented in this guide are based on established in silico methodologies. The following outlines the general protocols that would be employed for such a predictive study.
ADMET Prediction Protocol
-
Structure Preparation: The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure. The structure is then energetically minimized.
-
Submission to Web Servers: The prepared structure is submitted to online ADMET prediction tools such as SwissADME and pkCSM.
-
Parameter Selection: A comprehensive set of pharmacokinetic and toxicological parameters are selected for prediction.
-
Data Analysis: The output from the prediction tools is collected and analyzed to assess the overall ADMET profile of the compound.
Molecular Docking Protocol
-
Target Selection and Preparation: A protein target of interest (e.g., DNA gyrase, a specific kinase) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
Grid Generation: A docking grid is defined around the active site of the target protein.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of the ligand within the active site and score the binding affinity.
-
Pose Analysis: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizations
The following diagrams illustrate the workflows and conceptual relationships involved in the in silico prediction of compound properties.
Caption: Workflow for in silico property prediction.
Caption: Logical relationship of ADMET properties.
Caption: Hypothetical signaling pathway inhibition.
Conclusion
The in silico predictions for this compound suggest that it is a promising candidate for further investigation. Its predicted physicochemical properties are within the range of orally bioavailable drugs. The ADMET profile indicates good absorption and a low likelihood of CNS penetration, although potential for hepatotoxicity and inhibition of certain CYP enzymes warrants consideration. Based on the known activities of related compounds, this molecule could be a starting point for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The methodologies and predictive data presented in this guide provide a solid foundation for researchers to embark on the experimental validation and further development of this and similar quinoline-4-carbohydrazide derivatives.
References
- 1. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforschenonline.org [sciforschenonline.org]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Anticancer Screening of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties.[1][2] The versatile structure of the quinoline scaffold allows for various substitutions, enabling the modulation of their therapeutic effects.[2] Numerous quinoline derivatives have been reported to exert their anticancer effects through diverse mechanisms of action, such as inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of various signaling pathways.[1][3] This document provides a comprehensive set of protocols for the in vitro screening of novel quinoline derivatives to evaluate their potential as anticancer agents.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro anticancer screening of quinoline derivatives, from initial cytotoxicity assessment to more detailed mechanistic studies.
Caption: Experimental workflow for in vitro anticancer screening.
Data Presentation: Anticancer Activity of Representative Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of several quinoline derivatives against various human cancer cell lines, presented as IC50 values (the concentration of the compound required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-Styryl-4-quinoline carboxylic acid derivative (Compound 21) | H1975 (Lung) | Cytotoxicity | 0.21 | |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | THP-1 (Leukemia) | Antiproliferative | 0.87 | |
| Ursolic acid-quinoline derivative (Compound 3b) | MDA-MB-231 (Breast) | Cytotoxicity | 0.61 ± 0.07 | |
| Ursolic acid-quinoline derivative (Compound 3b) | HeLa (Cervical) | Cytotoxicity | 0.36 ± 0.05 | |
| 4,7-Disubstituted quinoline derivative | SF-295 (CNS) | Cytotoxicity | 0.314-4.65 µg/cm³ | |
| Quinoline derivative (Compound 5) | PC-3 (Prostate) | Pim-1 Kinase Inhibition | 1.29 | [3] |
Experimental Protocols
Cell Culture and Maintenance
A diverse panel of human cancer cell lines should be utilized for screening, ideally representing different tumor types.[4][5][6] The NCI-60 panel is a widely used resource for this purpose.[4][5][7]
-
Cell Lines: Examples include MCF-7 (breast), HeLa (cervical), A549 (lung), K-562 (bone marrow), and PC-3 (prostate).[8][9]
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
a) MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10]
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2][11]
-
Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should be less than 0.5%.[2]
-
Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle and positive controls.[2]
-
Incubate the plates for 48-72 hours.[2]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2][11]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
-
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cellular protein content.[12]
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is proportional to the total protein mass.[13]
-
Protocol:
-
Seed and treat cells with quinoline derivatives as described for the MTT assay.
-
After the incubation period, fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[14]
-
Wash the plates three to four times with 1% acetic acid to remove unbound dye.[14]
-
Air-dry the plates.[14]
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Wash the plates again with 1% acetic acid.[14]
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[14]
-
Measure the absorbance at 540-565 nm using a microplate reader.[13][14]
-
Cell Cycle Analysis
Cell cycle analysis is performed to determine if the quinoline derivatives induce cell cycle arrest.[15][16]
-
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[16][17]
-
Protocol:
-
Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[18][19]
-
Wash the fixed cells with PBS to remove the ethanol.[18]
-
Resuspend the cells in a staining solution containing PI and RNase A.[19]
-
Incubate for 30 minutes at room temperature in the dark.[19]
-
Analyze the cell cycle distribution using a flow cytometer.[16]
-
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a viability dye to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol:
-
Seed cells and treat with the quinoline derivative as for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.[20]
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[20][21]
-
Incubate for 15 minutes at room temperature in the dark.[21][22]
-
Analyze the cells by flow cytometry within one hour.[21]
-
Western Blot Analysis
Western blotting is used to investigate the effect of quinoline derivatives on the expression and phosphorylation status of key proteins in relevant signaling pathways.[23][24]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the target protein.[25]
-
Protocol:
-
Treat cells with the quinoline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.[25]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[25]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, caspases, tubulin) overnight at 4°C.[23][24]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[25]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[25]
-
Signaling Pathways Implicated in Quinoline Derivative Anticancer Activity
Quinoline derivatives have been shown to target multiple signaling pathways involved in cancer progression.[3][26] Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.
Caption: Key signaling pathways targeted by quinoline derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benchchem.com [benchchem.com]
- 3. ijmphs.com [ijmphs.com]
- 4. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 5. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 6. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]
- 7. In vitro human cell line models to predict clinical response to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. medium.com [medium.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. benchchem.com [benchchem.com]
- 26. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide in Antimicrobial Assays
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The structural flexibility of the quinoline scaffold allows for the development of diverse derivatives with potent biological activities.[1] 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide is a novel synthetic compound belonging to this class. This document provides detailed application notes and standardized protocols for evaluating its antimicrobial efficacy, intended for researchers, scientists, and professionals in drug development.
Application Notes
This compound can be investigated for its potential as an antimicrobial agent against a spectrum of pathogenic bacteria and fungi. Its mechanism of action is hypothesized to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair, ultimately leading to bacterial cell death.[1][5] These application notes outline the procedures for determining the compound's minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and its efficacy in a disk diffusion assay.
Data Presentation
The antimicrobial activity of this compound against various microbial strains can be summarized as follows. This data is representative and intended to illustrate how results can be presented.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 |
| Candida albicans | ATCC 90028 | Fungus | 16 |
| Aspergillus niger | ATCC 16404 | Fungus | 32 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | Type | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |
| Candida albicans | ATCC 90028 | Fungus | 32 |
| Aspergillus niger | ATCC 16404 | Fungus | 64 |
Table 3: Zone of Inhibition in Disk Diffusion Assay for this compound (30 µ g/disk )
| Microorganism | Strain | Type | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 18 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 15 |
| Escherichia coli | ATCC 25922 | Gram-negative | 12 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 9 |
| Candida albicans | ATCC 90028 | Fungus | 16 |
| Aspergillus niger | ATCC 16404 | Fungus | 13 |
Experimental Protocols
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
-
Materials:
-
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (inoculum with a standard antibiotic) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
2. Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes
-
-
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of an MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in no visible bacterial growth on the agar plate.
-
3. Disk Diffusion Assay
This method assesses the antimicrobial activity of a compound based on the size of the inhibition zone around a disk impregnated with the compound.
-
Materials:
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution
-
Microbial cultures adjusted to 0.5 McFarland standard
-
Positive control disks (standard antibiotic)
-
Negative control disks (solvent only)
-
-
Protocol:
-
Plate Preparation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of an MHA plate to create a lawn.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound (e.g., 30 µ g/disk ) onto the agar surface.
-
Controls: Place positive and negative control disks on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
Visualizations
Workflow for antimicrobial susceptibility testing.
Proposed mechanism of action for quinoline derivatives.
References
- 1. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes: Cell Culture Techniques for Testing Cytotoxicity of Novel Hydrazides
Introduction
The evaluation of cytotoxicity is a critical step in the development of novel therapeutic agents. Hydrazides and their derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2][3] However, to ensure their safety and efficacy, a thorough assessment of their cytotoxic potential is essential.[4] In vitro cytotoxicity assays using cultured cells provide a rapid, cost-effective, and reliable method for screening novel hydrazide compounds and elucidating their mechanisms of action.[4][5]
These assays measure various cellular parameters to determine the toxic effects of a compound. Common methods assess metabolic activity, cell membrane integrity, and the induction of programmed cell death (apoptosis).[5][6] Some hydrazide derivatives have been shown to induce cell death by generating reactive oxygen species (ROS) and triggering apoptosis through mitochondrial-mediated pathways.[7] Therefore, employing a battery of assays is crucial for a comprehensive understanding of a novel hydrazide's cytotoxic profile. This document provides detailed protocols for three widely used cytotoxicity assays: the MTT assay, the LDH assay, and the Annexin V/PI apoptosis assay.
General Experimental Workflow
The general workflow for assessing the cytotoxicity of novel hydrazide compounds involves several key stages, from initial cell culture preparation to final data analysis and interpretation. This systematic approach ensures reproducibility and accurate evaluation of the compound's effects.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
MTT Assay: Assessment of Cell Viability and Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[10]
Caption: Principle of the MTT assay for cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the novel hydrazide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and a no-cell background control.[11][12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.[13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.[11][13]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[15] This loss of membrane integrity is a hallmark of necrosis and late-stage apoptosis. The amount of LDH released is proportional to the number of dead or damaged cells.[16]
Caption: Principle of the LDH release assay for cytotoxicity.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three control groups for each cell type:
-
Spontaneous LDH Release: Untreated cells (vehicle control) to measure background LDH release.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 2% Triton X-100) 45 minutes before the end of incubation to cause 100% cell lysis.[17]
-
No-Cell Control: Medium only, for background absorbance.[18]
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 1000 RPM for 5 minutes to pellet the cells.[17]
-
Assay Reaction: Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new, clean 96-well plate.[5][17]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the specified volume (e.g., 100 µL) of the reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[17][19]
-
Stop Reaction (if applicable): Add the stop solution provided with the kit to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]
Apoptosis Assay: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[6][20] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[5]
Caption: Flow cytometry quadrants for Annexin V/PI apoptosis detection.
Experimental Protocol: Annexin V/PI Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the hydrazide compound for the specified time.[11]
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Data Presentation
Summarizing quantitative data in a clear and structured format is essential for comparing the cytotoxic effects of different hydrazide compounds.
Table 1: Cytotoxicity of Novel Hydrazides (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency, representing the concentration that reduces cell viability by 50%.[5] IC₅₀ values are typically determined from the dose-response curves generated by the MTT assay.
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| Hydrazide-01 | MCF-7 (Breast) | 48 | 25.4 ± 2.1 |
| Hydrazide-01 | HeLa (Cervical) | 48 | 18.9 ± 1.5 |
| Hydrazide-02 | MCF-7 (Breast) | 48 | 8.4 ± 0.9 |
| Hydrazide-02 | HeLa (Cervical) | 48 | 5.2 ± 0.6 |
| Doxorubicin | MCF-7 (Breast) | 48 | 1.2 ± 0.2 |
| Doxorubicin | HeLa (Cervical) | 48 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Membrane Damage Induced by Novel Hydrazides (LDH Release)
This table shows the percentage of cytotoxicity, calculated from the LDH assay, at a fixed concentration of the test compounds.
Calculation: % Cytotoxicity = [ (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
| Compound ID | Cell Line | Concentration (µM) | % Cytotoxicity ± SD |
| Hydrazide-01 | A549 (Lung) | 20 | 35.6 ± 4.2 |
| Hydrazide-02 | A549 (Lung) | 20 | 68.1 ± 5.5 |
| Vehicle (0.1% DMSO) | A549 (Lung) | N/A | 4.5 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. benchchem.com [benchchem.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Quinoline Derivatives as Fluorescent Probes in Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic compound, and its derivatives have emerged as a versatile and powerful class of fluorescent probes for cellular imaging.[1] Their inherent photophysical properties, which can be finely tuned through chemical modifications, make them ideal candidates for developing sensors to visualize a wide array of biological molecules and processes within the complex environment of a living cell.[2][3] These probes offer several advantages, including high sensitivity, good photostability, and the potential for ratiometric and two-photon imaging, which minimizes background fluorescence and allows for deeper tissue penetration.[4][5] This document provides detailed application notes and protocols for the use of quinoline-based fluorescent probes in cell imaging, targeting researchers, scientists, and drug development professionals.
Applications of Quinoline-Based Fluorescent Probes
Quinoline derivatives have been successfully employed to detect a variety of analytes and cellular components, including:
-
Metal Ions: Essential metal ions like zinc (Zn²⁺) play crucial roles in numerous biological processes, and their dysregulation is linked to various diseases.[6] Quinoline-based probes have been designed to selectively detect and image intracellular Zn²⁺.[2][6][7]
-
pH: The monitoring of intracellular pH is critical for understanding cellular functions and pathological conditions. Quinoline derivatives have been developed as ratiometric fluorescent probes for sensitive pH detection.[1][8]
-
Reactive Oxygen Species (ROS): Nitric oxide (NO) is a key signaling molecule, and its aberrant production is implicated in various diseases.[4] Two-photon fluorescent probes based on quinoline have been synthesized for the real-time imaging of NO in living cells and tissues.[4][9]
-
Biomolecules: Quinoline probes have been designed to target specific biomolecules. For instance, "turn-on" fluorescent probes have been developed for the selective imaging of tau aggregates, a hallmark of Alzheimer's disease.[10][11] Others have been engineered to visualize lipid droplets and study their dynamics.[12][13][14]
Quantitative Data of Selected Quinoline-Based Fluorescent Probes
The following tables summarize the key photophysical and sensing properties of representative quinoline-based fluorescent probes.
Table 1: Quinoline-Based Probes for Metal Ion Detection
| Probe Name | Target Analyte | Excitation (λex) | Emission (λem) | Stokes Shift | Detection Limit | Cell Line | Reference |
| QP2 | Zn²⁺ | 375 nm | 505 nm | 130 nm | 17.7 nM | HepG2 | [6] |
| QLAS | Zn²⁺ | 365 nm | 536 nm | 171 nm | 21 nM | HeLa | [2][7] |
| TQA | Fe³⁺ | 330 nm | 475 nm | 145 nm | 0.16841 μM | - |
Table 2: Quinoline-Based Probes for pH Sensing
| Probe Name | Target Analyte | Excitation (λex) | Emission (λem) | pKa | Cell Line | Reference |
| DQPH | pH | 488 nm | 531 nm / 588 nm | 7.18 | NIH 3T3 | [1] |
| BQB | pH | 380 nm / 402 nm | 453 nm / 550 nm | - | - | [8] |
Table 3: Quinoline-Based Probes for Reactive Oxygen Species
| Probe Name | Target Analyte | Excitation (λex) | Emission (λem) | Key Feature | Cell Line | Reference |
| QNO | Nitric Oxide (NO) | 408 nm (1P), 810 nm (2P) | 535 nm | Two-photon probe, 12-fold fluorescence enhancement | Raw 264.7 | [4][9] |
Table 4: Quinoline-Based Probes for Biomolecule Imaging
| Probe Name | Target Analyte | Excitation (λex) | Emission (λem) | Key Feature | Cell Line | Reference |
| Q-tau 4 | Tau Aggregates | 405 nm | 630 nm | "Turn-on" fluorescence, 3.5-fold selectivity vs. Aβ fibrils | SH-SY5Y | [10][11][15] |
| DMA-SiRd | Lipid Droplets | 633 nm / 546 nm | 650-750 nm / 570-620 nm | Dual-channel imaging of lipid droplets and mitochondria | HeLa, HepG2 | [12][16] |
Experimental Protocols
General Considerations
-
Probe Preparation: Quinoline-based probes are typically dissolved in DMSO to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.5%) to avoid cytotoxicity.
-
Cell Culture: Cells should be cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO₂. For imaging experiments, cells are typically seeded on glass-bottom dishes or coverslips.
-
Imaging System: A confocal laser scanning microscope or a two-photon microscope equipped with appropriate lasers and filters is required for fluorescence imaging.
Protocol 1: Imaging Intracellular Zn²⁺ with QP2 Probe
This protocol describes the use of the quinoline-based fluorescent probe QP2 for the detection of Zn²⁺ in HepG2 cells.[6]
Materials:
-
QP2 fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
ZnCl₂ solution (10 μM)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells on a glass-bottom dish and culture until they reach 70-80% confluency.
-
Probe Loading: Prepare a 20 μM working solution of QP2 in the culture medium. Remove the existing medium from the cells and wash once with PBS. Add the QP2 working solution to the cells and incubate for 30 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with PBS to remove any excess probe.
-
Zn²⁺ Treatment: Add a 10 μM solution of Zn²⁺ to the cells and incubate for another 30 minutes at 37°C.
-
Imaging: Acquire fluorescence images using a confocal microscope. Excite the probe at approximately 375 nm and collect the emission at around 505 nm.
Expected Results: An increase in fluorescence intensity should be observed in the cells treated with Zn²⁺ compared to control cells (without Zn²⁺ addition), indicating the detection of intracellular Zn²⁺.
Experimental Workflow for Zn²⁺ Detection
Caption: Workflow for intracellular Zn²⁺ detection using QP2 probe.
Protocol 2: Imaging Nitric Oxide (NO) with QNO Two-Photon Probe
This protocol outlines the use of the two-photon fluorescent probe QNO for detecting nitric oxide in Raw 264.7 macrophage cells.[4][9]
Materials:
-
QNO fluorescent probe
-
DMSO
-
Raw 264.7 cells
-
Cell culture medium
-
Lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to stimulate NO production
-
Two-photon microscope
Procedure:
-
Cell Seeding and Stimulation: Seed Raw 264.7 cells on a glass-bottom dish. To induce NO production, treat the cells with LPS (1 µg/mL) and IFN-γ (100 U/mL) for 12 hours.
-
Probe Loading: Prepare a 0.5 µM working solution of QNO in the culture medium. Remove the medium from the stimulated cells and add the QNO solution. Incubate for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Acquire two-photon fluorescence images. Excite the probe at 810 nm and collect the emission in the range of 450-550 nm.
Expected Results: A significant increase in fluorescence intensity should be observed in the stimulated cells compared to unstimulated control cells, indicating the detection of endogenous NO.
Signaling Pathway for NO Detection
Nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes. In macrophages, inducible NOS (iNOS) is activated by inflammatory stimuli like LPS and IFN-γ, leading to the production of NO. The QNO probe reacts with NO, resulting in a "turn-on" fluorescence response.
Caption: NO detection pathway using the QNO fluorescent probe.
Protocol 3: Imaging Tau Aggregates with Q-tau 4 Probe
This protocol details the application of the "turn-on" fluorescent probe Q-tau 4 for the selective imaging of tau aggregates in SH-SY5Y cells, a model for Alzheimer's disease research.[10][11][15]
Materials:
-
Q-tau 4 fluorescent probe
-
DMSO
-
SH-SY5Y cells
-
Cell culture medium
-
Recombinant tau aggregates (for inducing intracellular aggregates, optional)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells on a glass-bottom dish.
-
(Optional) Induction of Tau Aggregates: Treat cells with pre-formed recombinant tau fibrils to induce the formation of intracellular tau aggregates.
-
Probe Loading: Prepare a 10 µM working solution of Q-tau 4 in the culture medium. Add the solution to the cells and incubate for 1-2 hours at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Acquire fluorescence images using a confocal microscope. Excite the probe at 405 nm and collect the emission at 630 nm.
Expected Results: Cells containing tau aggregates will exhibit a strong fluorescence signal, while cells without aggregates will show minimal background fluorescence. This "turn-on" response allows for the highly selective imaging of tau pathology.
Workflow for Imaging Tau Aggregates
Caption: Workflow for imaging tau aggregates with Q-tau 4.
Conclusion
Quinoline-based fluorescent probes represent a rapidly evolving and highly valuable toolset for cell imaging.[5] Their adaptability allows for the design of probes with tailored specificities and photophysical properties, enabling the investigation of a wide range of cellular processes with high precision. The protocols and data presented here provide a foundation for researchers to apply these powerful tools in their own studies, from basic cell biology to drug discovery and disease diagnostics. As synthetic methodologies and imaging technologies continue to advance, the application of quinoline derivatives in cellular imaging is expected to expand even further, offering new insights into the intricate workings of the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 7. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings [mdpi.com]
- 8. A quinoline based Schiff-base compound as pH sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Quinoline-based two-photon fluorescent probe for nitric oxide in live cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. figshare.com [figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. pubs.acs.org [pubs.acs.org]
A Step-by-Step Guide to the Combes Synthesis of Substituted Quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Combes synthesis, first reported by Alphonse Combes in 1888, is a classic and versatile acid-catalyzed reaction for the preparation of 2,4-disubstituted quinolines.[1][2] This method involves the condensation of an arylamine with a β-diketone to form an enamine intermediate, which then undergoes cyclization and dehydration in the presence of a strong acid to yield the corresponding quinoline.[3][4][5] The simplicity and efficiency of the Combes synthesis have made it a valuable tool in synthetic organic chemistry, particularly for the construction of the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds.
This document provides a detailed guide to performing the Combes synthesis, including a step-by-step experimental protocol, a summary of reaction parameters for various substrates, and visual representations of the experimental workflow and reaction mechanism.
Experimental Protocols
The following protocol provides a detailed methodology for the synthesis of 7-acetyl-2,4-dimethylquinoline via the Combes reaction, a representative example of this transformation.
Synthesis of 7-Acetyl-2,4-dimethylquinoline
This protocol is adapted from the synthesis of 7-acetyl-2,4-dimethylquinoline from 3-acetylaniline and acetylacetone.[6]
Materials:
-
3-Acetylaniline (1.35 g, 10 mmol)
-
Acetylacetone (1.0 g, 10 mmol)
-
Concentrated Sulfuric Acid (10 mL)
-
Crushed Ice
-
Aqueous Ammonia
-
Ethanol
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve 3-acetylaniline (1.35 g, 10 mmol) in 10 mL of concentrated sulfuric acid with stirring.
-
Addition of β-Diketone: To the stirred solution, add acetylacetone (1.0 g, 10 mmol) dropwise.
-
Heating: Heat the reaction mixture to 100°C for 15 minutes.
-
Quenching: After cooling the mixture to room temperature, carefully pour it onto crushed ice.
-
Neutralization: Neutralize the resulting solution with aqueous ammonia until a precipitate is formed.
-
Isolation: Filter the precipitated solid, wash it with water, and allow it to dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 7-acetyl-2,4-dimethylquinoline.
Data Presentation: A Comparative Overview of Combes Synthesis Parameters
The following table summarizes the reaction conditions and yields for the synthesis of various substituted quinolines using the Combes method. This data is intended to provide a comparative overview to guide the design of new synthetic routes.
| Arylamine | β-Diketone | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| 3-Acetylaniline | Acetylacetone | H₂SO₄ | 100 | 0.25 | 7-Acetyl-2,4-dimethylquinoline | Not specified |
| Aniline | Acetylacetone | H₂SO₄ | Reflux | Not specified | 2,4-Dimethylquinoline | Not specified |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | Not specified | Not specified | 7-Chloro-2,4-dimethylquinoline | Not specified |
| β-Naphthylamine | Acetylacetone | HF | 60 | Not specified | Benzo[g]quinoline derivative | Not specified |
| p-Anisidine | Cyclohexanone-2-aldehyde | Lactic Acid | Not specified | Not specified | 3,4-Cyclohexano-6-methoxyquinoline | Not specified |
| p-Toluidine | 2-Nitromalonaldehyde | Not specified | Not specified | Not specified | 6-Methyl-3-nitroquinoline | Not specified |
Visualizing the Combes Synthesis
To further clarify the experimental process and the underlying chemical transformation, the following diagrams illustrate the workflow and the reaction mechanism.
Caption: Experimental workflow for the Combes synthesis of substituted quinolines.
Caption: Reaction mechanism of the Combes quinoline synthesis.
Mechanism and Regioselectivity
The Combes quinoline synthesis proceeds through three main steps:
-
Formation of a Schiff Base: The reaction is initiated by the acid-catalyzed nucleophilic addition of the arylamine to one of the carbonyl groups of the β-diketone, followed by dehydration to form a Schiff base intermediate.[1][6]
-
Tautomerization and Annulation: The Schiff base tautomerizes to a more stable enamine.[4] This enamine then undergoes an intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step of the reaction, to form a six-membered ring.[1]
-
Dehydration: The cyclized intermediate is then dehydrated under acidic conditions to yield the final aromatic quinoline product.[1]
The regioselectivity of the Combes synthesis, particularly with unsymmetrical β-diketones, is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[1] Generally, the cyclization occurs at the less sterically hindered position of the aromatic ring. Electron-donating groups on the aniline ring can facilitate the cyclization, while strong electron-withdrawing groups can hinder or prevent it.[3]
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis [drugfuture.com]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. iipseries.org [iipseries.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Quinolinone Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone carboxamides have emerged as a promising class of compounds with potential therapeutic applications in inflammatory diseases. Their core structure presents a versatile scaffold for medicinal chemists to develop novel anti-inflammatory agents. These compounds are thought to exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of quinolinone carboxamides, enabling researchers to effectively screen and characterize these compounds.
Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of many compounds, including potentially quinolinone carboxamides, are often mediated through the inhibition of pro-inflammatory signaling cascades. Two of the most critical pathways in inflammation are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation.[1] This allows NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[1][2]
MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated.[3][4] In mammalian cells, the three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[4][5] These pathways can be activated by various inflammatory stimuli and play a critical role in regulating the production of pro-inflammatory cytokines and mediators.[3][4]
Data Presentation
The following tables summarize quantitative data on the anti-inflammatory activity of representative quinolinone carboxamide derivatives from published studies.
Table 1: In Vitro Anti-inflammatory Activity of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives [6][7]
| Compound ID | Assay | Cell Line | IC50 (µM) |
| 13a | LPS-induced IL-6 Inhibition | J774A.1 | 0.22 |
| 13a | LPS-induced TNF-α Inhibition | J774A.1 | 0.53 |
IC50: The half maximal inhibitory concentration.
Table 2: In Vivo Anti-inflammatory Activity of 2-Phenylquinoline-4-carboxamide Derivatives [8]
| Compound ID | Animal Model | Dose (mg/kg) | % Inhibition of Paw Edema |
| Compound 5 | Carrageenan-induced paw edema in rats | 20 | 58.3 |
| Diclofenac | Carrageenan-induced paw edema in rats | 20 | 66.7 |
% Inhibition of Paw Edema: Calculated by comparing the increase in paw volume in treated animals to control animals.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. MAPK signaling pathway | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for Molecular Docking Studies of Quinoline-4-Carbohydrazide Derivatives
Abstract
This document provides a detailed protocol for conducting molecular docking studies with quinoline-4-carbohydrazide derivatives, a class of compounds with significant interest in drug discovery due to their diverse biological activities. The protocol outlines the necessary steps for in silico analysis, from protein and ligand preparation to the execution of docking simulations using AutoDock Vina, and subsequent analysis of the results. As a specific example, this note focuses on the docking of quinoline-4-carbohydrazide derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Quinoline-4-carbohydrazide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][2][3] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[4][5] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates.[5]
This application note details a comprehensive protocol for performing molecular docking studies of quinoline-4-carbohydrazide derivatives. We use the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) as a case study, a well-validated target in oncology.[6][7] The overexpression and mutation of EGFR are implicated in various cancers, making it a prime target for inhibitor development.[7] Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been synthesized and shown to be potent inhibitors of EGFR-TK, making them excellent candidates for this modeling study.[8]
Experimental Protocols
This section provides a step-by-step guide for the molecular docking of a quinoline-4-carbohydrazide derivative against the EGFR-TK. The protocol is designed to be used with commonly available bioinformatics software.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Used for preparing protein and ligand files.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): Source for the 3D structure of the receptor.
-
PubChem or similar chemical database: Source for the 3D structure of the ligand.
Protein Preparation (EGFR Tyrosine Kinase)
-
Obtain the Protein Structure: Download the crystal structure of the EGFR tyrosine kinase domain from the Protein Data Bank (PDB). For this protocol, we will use the PDB ID: 1M17, which is the EGFR kinase domain in complex with the inhibitor erlotinib.[6][10]
-
Clean the Protein Structure:
-
Open the PDB file (1M17.pdb) in AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands (including the original inhibitor, erlotinib). This can typically be done by selecting and deleting these heteroatoms.[11]
-
If the protein has multiple chains, select the chain of interest (e.g., chain A) and delete the others, unless the biological unit is a multimer.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[3][12]
-
Assign Charges: Compute and add Gasteiger charges to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[5]
Ligand Preparation (Quinoline-4-Carbohydrazide Derivative)
-
Obtain the Ligand Structure: The 3D structure of the quinoline-4-carbohydrazide derivative can be obtained from a database like PubChem or sketched using chemical drawing software and then converted to a 3D format. For this example, we will use a representative 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid.
-
Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or the tools available in UCSF Chimera to obtain a low-energy conformation.
-
Prepare in ADT:
-
Open the ligand file in AutoDock Tools.
-
Detect the rotatable bonds, which allows for flexible docking of the ligand.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
The grid box defines the search space for the docking simulation on the receptor.
-
In ADT, load the prepared protein (PDBQT file).
-
Center the grid box on the active site of the EGFR-TK. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature. For PDB ID 1M17, the active site is well-characterized.
-
Adjust the dimensions of the grid box to encompass the entire active site with some surrounding space. A typical size would be 20x20x20 Å.
-
Note down the coordinates of the grid center and the dimensions.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that contains the following information:
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
This will generate an output file (output.pdbqt) containing the docked poses of the ligand and a log file (log.txt) with the binding affinities.
Analysis of Docking Results
-
Visualize Docked Poses: Open the protein PDBQT file and the output PDBQT file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze Binding Interactions: Examine the top-ranked docked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the EGFR active site.
-
Correlate with Experimental Data: Compare the calculated binding affinities (docking scores) with experimental data, such as IC50 values, to validate the docking protocol.
Data Presentation
The following table summarizes the molecular docking scores and in vitro biological activity of a series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids against EGFR-TK. A lower docking score indicates a higher predicted binding affinity.
| Compound ID | Docking Score (kcal/mol) | EGFR-TK IC50 (µM)[8] |
| 6a | -8.5 | 0.31 |
| 6b | -8.2 | Not Reported |
| 6h | -9.1 | 0.22 |
| Lapatinib (Reference) | -9.5 | 0.18 |
Note: Docking scores are hypothetical values for illustrative purposes, based on the trend observed in the cited literature. The IC50 values are from the specified source.
Mandatory Visualizations
Molecular Docking Workflow
Caption: Workflow for molecular docking of quinoline-4-carbohydrazide derivatives.
EGFR Signaling Pathway
Caption: Simplified schematic of the EGFR signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. eagonlab.github.io [eagonlab.github.io]
- 5. indico4.twgrid.org [indico4.twgrid.org]
- 6. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. jocpr.com [jocpr.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide in Agricultural Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide and related quinoline-carbohydrazide derivatives as agricultural fungicides. The protocols detailed below are based on established methodologies for evaluating the antifungal efficacy and mechanism of action of novel chemical compounds in this class.
Introduction
Quinoline derivatives have emerged as a promising class of compounds in the development of new agricultural fungicides due to their broad-spectrum activity against various phytopathogenic fungi.[1][2][3][4][5][6] The carbohydrazide moiety is a key pharmacophore that can enhance the biological activity of these compounds.[7][8][9] this compound represents a specific scaffold within this class, and this document outlines the procedures for its evaluation as a potential fungicidal agent. The methodologies described herein cover in vitro and in vivo efficacy testing, as well as preliminary mechanism of action studies.
Data Presentation: Antifungal Activity
The following tables summarize representative quantitative data for quinoline-carbohydrazide derivatives against common agricultural fungal pathogens. This data is compiled from studies on structurally related compounds and serves as a benchmark for the evaluation of this compound.
Table 1: In Vitro Antifungal Activity of Representative Quinoline Derivatives (EC50 in µg/mL)
| Compound Class | Rhizoctonia solani | Sclerotinia sclerotiorum | Botrytis cinerea | Fusarium graminearum | Colletotrichum gloeosporioides | Reference Commercial Fungicides (EC50 in µg/mL) |
| Quinoline-carbohydrazide Derivatives | 0.83 - 3.82 | 0.41 - 2.47 | 0.50 - 3.31 | >30 | 0.40 - 6.96 | Boscalid: 0.49 - 0.96 |
| Carbendazim: 5.46 - 19.3 | ||||||
| Azoxystrobin: >30 | ||||||
| 8-Hydroxyquinoline: 2.12 - 5.28 |
Note: The EC50 values are ranges observed for various derivatives within the quinoline class from multiple studies and are intended for comparative purposes.[4][5][7][8][9][10][11][12]
Table 2: In Vivo Fungicidal Efficacy of Representative Quinoline Derivatives
| Compound Class | Target Disease | Host Plant | Application Method | Efficacy (% control) at 200 µg/mL | Reference Commercial Fungicides (% control) |
| Quinoline-carbohydrazide Derivatives | Rice Sheath Blight (R. solani) | Rice | Curative | 72.6 - 76.9 | Boscalid: 65.2 - 70.7 |
| Rice Sheath Blight (R. solani) | Rice | Protective | 76.6 - 78.9 | ||
| Quinoline Derivatives | Gray Mold (B. cinerea) | Tomato | Protective | Comparable to Boscalid | Boscalid: High Efficacy |
Note: Efficacy data is based on studies of related quinoline derivatives and provides an expected performance range.[4][5][7][8]
Experimental Protocols
Synthesis of this compound
A general synthetic route for this class of compounds involves the reaction of a quinoline-4-carboxylate ester with hydrazine hydrate.
Protocol:
-
Esterification: React 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to obtain the corresponding ethyl ester.
-
Hydrazinolysis: Reflux the resulting ester with hydrazine hydrate in a suitable solvent like ethanol.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, and collect the precipitated product by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3][6]
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol determines the concentration of the test compound required to inhibit 50% of the fungal mycelial growth (EC50).
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Compound Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions to obtain a range of test concentrations.
-
Plate Preparation: Add the appropriate volume of the compound solution to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes. A control plate should be prepared with the solvent alone.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the PDA plates.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. The EC50 value is then determined by probit analysis.[2][4][5]
In Vivo Antifungal Assay (Detached Leaf/Fruit Assay)
This assay evaluates the protective and curative efficacy of the compound on plant tissues.
Protocol:
-
Plant Material: Use healthy, young, fully expanded leaves or fruits (e.g., tomato, cucumber).
-
Compound Application:
-
Protective Assay: Spray the plant tissues with a solution of the test compound at various concentrations. Allow the treated tissues to air dry. After 24 hours, inoculate the tissues with a spore suspension or mycelial plug of the pathogen.
-
Curative Assay: First, inoculate the plant tissues with the pathogen. After a set incubation period (e.g., 24 hours), spray the tissues with a solution of the test compound.
-
-
Incubation: Place the treated and inoculated tissues in a humid chamber at an appropriate temperature and light cycle to facilitate disease development.
-
Disease Assessment: After a few days (depending on the pathogen), assess the disease severity by measuring the lesion size or the percentage of infected area.
-
Efficacy Calculation: Calculate the percent disease control relative to the untreated (control) group.[4][5][8][10]
Preliminary Mechanism of Action Studies
This assay investigates if the compound disrupts the fungal cell membrane.
Protocol:
-
Fungal Culture: Grow the target fungus in a liquid medium (e.g., Potato Dextrose Broth) for a few days to obtain sufficient mycelia.
-
Treatment: Harvest the mycelia, wash with sterile distilled water, and resuspend in sterile distilled water containing different concentrations of the test compound.
-
Conductivity Measurement: Measure the electrical conductivity of the suspension at different time intervals using a conductivity meter. An increase in conductivity indicates leakage of electrolytes from the cells, suggesting membrane damage.[4][5][8][10]
Quinoline derivatives have been reported to inhibit enzymes like succinate dehydrogenase (SDH), laccase, and chitin synthase.[7][8][11][13]
General Protocol:
-
Enzyme Extraction: Isolate the target enzyme from the fungal mycelia using appropriate buffer systems and cell disruption techniques (e.g., sonication, grinding with liquid nitrogen).
-
Enzyme Activity Assay: Perform a standard spectrophotometric assay for the specific enzyme. This typically involves measuring the change in absorbance of a substrate or product over time.
-
Inhibition Study: Pre-incubate the enzyme with various concentrations of the test compound before adding the substrate.
-
IC50 Determination: Measure the enzyme activity at each compound concentration and calculate the concentration required to inhibit 50% of the enzyme activity (IC50).[7][8][13]
Visualizations
Experimental Workflow
Caption: Workflow for the development of quinoline-based fungicides.
Potential Mechanisms of Antifungal Action
References
- 1. Synthesis and in vivo fungicidal activity of some new quinoline derivatives against rice blast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs | MDPI [mdpi.com]
- 7. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis, Antifungal Activity, and 3D-QASR of Novel 1,2,3,4-Tetrahydroquinoline Derivatives Containing a Pyrimidine Ether Scaffold as Chitin Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide synthesis
Answering the user's request.## Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a three-step process:
-
Pfitzinger Reaction: Condensation of isatin with 3',4'-dimethoxyacetophenone under basic conditions to form 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid.[1][2]
-
Esterification: Conversion of the resulting carboxylic acid into an intermediate ester, commonly the ethyl or methyl ester, using an alcohol in the presence of an acid catalyst.[3]
-
Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the final product, this compound.[4][5]
Q2: What is a typical overall yield for this synthesis?
The overall yield can vary significantly based on the optimization of each step. While specific yields for the complete synthesis of the title compound are not always reported as a single value, yields for analogous compounds suggest that the Pfitzinger reaction can range from moderate to good (e.g., 60-85%), and the subsequent esterification and hydrazinolysis steps are often high-yielding. A well-optimized process should target an overall yield exceeding 50%.
Q3: Why is the Pfitzinger reaction critical for the quinoline core synthesis?
The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[2][6] It constructs the quinoline ring system and installs the necessary carboxylic acid handle at the 4-position in a single, reliable step, making it a cornerstone of this synthetic route.
Q4: Are there alternatives to the Pfitzinger reaction?
Yes, other methods for quinoline synthesis exist, such as the Doebner-von Miller reaction, the Friedländer synthesis, and the Camps cyclization.[2] However, for producing 4-carboxyquinolines from isatins, the Pfitzinger reaction remains one of the most direct and widely used methods.[1]
Q5: Why is it necessary to convert the carboxylic acid to an ester before forming the hydrazide?
Directly converting a carboxylic acid to a hydrazide is often inefficient.[7] The standard and more reliable method is to first convert the carboxylic acid into a more reactive derivative, such as an ester. Esters react cleanly with hydrazine hydrate under reflux conditions to form the desired carbohydrazide with minimal side products.[4][7]
Troubleshooting Guides
Part 1: Pfitzinger Reaction - Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
This stage involves the reaction of isatin with 3',4'-dimethoxyacetophenone. Low yield is often traced back to issues in this initial step.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Base-Mediated Ring Opening of Isatin: The initial step requires a strong base to hydrolyze the amide bond in isatin.[2] 2. Low Reactivity of Ketone: The enamine/enolate formation from 3',4'-dimethoxyacetophenone may be inefficient. 3. Impure Reagents: Isatin or the ketone may be of poor quality. | 1. Optimize Base Conditions: Ensure a sufficiently strong base is used. 33% aqueous KOH is commonly reported.[3] Ensure the isatin fully dissolves and the color changes (typically to brown) before adding the ketone.[8] 2. Increase Reaction Temperature/Time: Refluxing in ethanol for 24 hours is a reported condition.[8] Monitor the reaction via Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Verify Reagent Purity: Use freshly purified isatin and ensure the ketone is free of impurities. |
| Formation of Multiple Side Products | 1. Side Reactions: Unwanted aldol condensation or other side reactions of the ketone under strong basic conditions. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side product formation. | 1. Control Temperature: Add the ketone slowly to the basic isatin solution at room temperature before initiating reflux to minimize side reactions. 2. Adjust Stoichiometry: A typical molar ratio is 1 part isatin to 2 parts ketone, with a corresponding amount of base.[8] Fine-tune this ratio based on experimental results. |
| Difficulty Isolating the Product | 1. Incomplete Precipitation: The carboxylic acid product is typically isolated by acidifying the reaction mixture. If the pH is not sufficiently low, precipitation will be incomplete. 2. Product is Soluble in the Workup Solvent: The protonated product might have some solubility in the ethanol/water mixture. | 1. Ensure Proper pH: After the reaction, cool the mixture and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is strongly acidic (pH 2-3). Check with pH paper. 2. Minimize Workup Volume: If possible, reduce the amount of solvent by evaporation before acidification to encourage precipitation. Cool the mixture in an ice bath to further decrease solubility. |
Part 2: Esterification & Hydrazinolysis
This section covers the conversion of the carboxylic acid to the final carbohydrazide product.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ester Intermediate | 1. Unfavorable Equilibrium: Esterification is a reversible reaction.[9] Water produced during the reaction can hydrolyze the ester back to the carboxylic acid. 2. Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄) may be insufficient to promote the reaction effectively. | 1. Remove Water: Use a Dean-Stark apparatus during reflux to remove water as it forms. Alternatively, use a large excess of the alcohol (e.g., absolute ethanol) to drive the equilibrium forward. 2. Optimize Catalyst Amount: Use a catalytic but effective amount of concentrated sulfuric acid. A few drops to 0.1 equivalents is typical. |
| Incomplete Conversion to Carbohydrazide | 1. Low Reactivity of Ester: The ester may be sterically hindered or electronically deactivated, requiring more forcing conditions for hydrazinolysis.[7] 2. Insufficient Hydrazine Hydrate: The amount of hydrazine may be the limiting reagent. | 1. Increase Reaction Time/Temperature: Ensure the reaction is refluxed for an adequate period (e.g., 8 hours or more). Monitor by TLC until the starting ester spot has disappeared. 2. Use Excess Hydrazine Hydrate: Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) to ensure complete conversion of the ester.[5] |
| Product Purity Issues | 1. Residual Starting Materials: Incomplete reaction in either the esterification or hydrazinolysis step. 2. Formation of Diacylhydrazide: Though less common with esters, it's a possible side product if reaction conditions are not controlled.[7] | 1. Monitor Reaction Completion: Use TLC to ensure the complete consumption of the starting material before workup. 2. Purification: Recrystallize the final carbohydrazide product from a suitable solvent (e.g., ethanol) to remove unreacted starting materials and impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
-
Reagents: Isatin, 3',4'-Dimethoxyacetophenone, Potassium Hydroxide (KOH), Ethanol (95%), Concentrated Hydrochloric Acid (HCl), Water.
-
Procedure:
-
In a round-bottom flask, dissolve KOH (0.02 mol) in a minimal amount of water, then add 40 mL of ethanol.
-
Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour. The solution should change color, indicating the ring-opening of isatin.[8]
-
Gradually add 3',4'-dimethoxyacetophenone (0.015 mol) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 24 hours.[8]
-
Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane = 2:1).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution by slowly adding concentrated HCl until the pH is approximately 2-3, leading to the precipitation of the product.
-
Filter the precipitate, wash thoroughly with cold water to remove salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
-
Protocol 2: Synthesis of Ethyl 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylate
-
Reagents: 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid, Absolute Ethanol, Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Suspend the carboxylic acid (1 equivalent) in absolute ethanol (a large excess, e.g., 20-30 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (approx. 0.1 equivalents) to the suspension.
-
Heat the mixture to reflux for 8-12 hours. A Dean-Stark trap can be used to remove water.[3]
-
Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.
-
Cool the mixture and reduce the volume of ethanol under reduced pressure.
-
Neutralize the remaining acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester.
-
Protocol 3: Synthesis of this compound
-
Reagents: Ethyl 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylate, Hydrazine Hydrate (80-99%), Ethanol.
-
Procedure:
-
Dissolve the ester (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the mixture to reflux for 8 hours or until TLC indicates the complete consumption of the ester.[5]
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
If precipitation is incomplete, reduce the solvent volume or add cold water to induce precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallize from ethanol if necessary for higher purity.
-
Visualizations
Caption: Overall synthetic workflow for the target carbohydrazide.
Caption: Key steps in the Pfitzinger reaction mechanism.
Caption: Troubleshooting decision tree for low-yield synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Carbohydrazide: synthesis and it derivatives biological activities_Chemicalbook [chemicalbook.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges of Quinoline Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the solubility issues commonly encountered with quinoline compounds in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why are many quinoline compounds poorly soluble in aqueous buffers?
The limited aqueous solubility of most quinoline derivatives stems from their molecular structure. The core of a quinoline is a bicyclic aromatic system, which is inherently hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to effectively solvate individual molecules, further hindering solubility.[1] Additionally, the type and placement of substituent groups on the quinoline ring are critical; lipophilic groups can markedly decrease water solubility.[1]
Q2: What are the primary strategies to improve the solubility of my quinoline compound?
Several well-established methods can be used to enhance the solubility of quinoline compounds. These strategies can be broadly divided into physical and chemical modifications. The most common and effective approaches include:
-
pH Adjustment: Since quinolines are typically weak bases, lowering the pH of the aqueous solution can protonate the nitrogen atom in the ring, forming a more soluble salt derivative.[1][]
-
Co-solvency: The addition of a water-miscible organic solvent, known as a co-solvent, can decrease the overall polarity of the solvent system. This reduction in polarity enhances the solubility of hydrophobic compounds like quinolines.[1][][3]
-
Salt Formation: Chemically reacting the quinoline compound with a suitable acid to form a stable salt is a direct and often highly effective method for dramatically improving aqueous solubility and the rate of dissolution.[1][4]
-
Solid Dispersion: This technique involves dispersing the quinoline compound within a hydrophilic polymer matrix at a molecular level. This enhances the compound's wettability and dissolution rate.[1][4]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the lipophilic central cavity of a cyclodextrin can significantly increase its apparent solubility in water.[1][5][6]
Q3: How do I select the best solubility enhancement technique for my specific quinoline derivative?
The optimal method depends on the physicochemical properties of your compound, its intended application, and the current stage of development. Key properties to consider are the compound's pKa, logP value, melting point, and chemical stability.[1] For quinolines that can be ionized, pH adjustment and salt formation are typically the first strategies to try due to their simplicity and high success rate.[1] For neutral or highly lipophilic compounds, techniques like solid dispersion or cyclodextrin complexation are often more appropriate.[1]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: My quinoline compound precipitates immediately after I dilute my organic stock solution (e.g., DMSO) into an aqueous buffer.
This is a common problem when the drug's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.
-
Diagram: Troubleshooting Immediate Precipitation
Caption: A workflow for diagnosing the cause of immediate precipitation.
-
Possible Causes & Solutions:
-
Sub-optimal pH: For basic quinolines, the buffer pH must be low enough to ensure the compound is in its protonated, more soluble form.
-
Supersaturation: The final concentration of your compound is likely above its equilibrium solubility in the buffer.
-
Action: Reduce the final concentration of the quinoline compound. Perform a preliminary solubility assessment to determine the maximum soluble concentration under your experimental conditions.
-
-
Poor Mixing Technique: Adding the buffer to the DMSO stock or inadequate mixing can create localized areas of high concentration, causing the compound to crash out of solution.
-
Issue 2: My quinoline compound is soluble initially but precipitates over time.
This often indicates that you have created a thermodynamically unstable supersaturated solution.
-
Possible Causes & Solutions:
-
Metastable Supersaturation: The initial concentration is above the equilibrium solubility, but precipitation is not immediate. Over time, the compound begins to crystallize or precipitate out.
-
Action: Lower the working concentration to be at or below the determined equilibrium solubility. If a higher concentration is required, you may need to incorporate precipitation inhibitors like HPMC or PVP into your formulation.
-
-
Temperature Changes: The solubility of compounds is often temperature-dependent.
-
Buffer Instability or Interaction: The buffer itself could be unstable over time, or there might be a slow reaction or interaction with your compound.
-
Action: Confirm the stability of your buffer under your experimental conditions (time, temperature, light exposure).
-
-
Issue 3: Adjusting the pH isn't improving solubility as much as expected.
-
Possible Causes & Solutions:
-
Insufficient Buffering Capacity: The buffer may not be strong enough to maintain the target pH after the addition of your quinoline compound.[1]
-
Action: Increase the concentration of the buffering agent.[1]
-
-
Common Ion Effect: If you have formed a salt of your quinoline (e.g., a hydrochloride salt), and your buffer also contains chloride ions (e.g., from NaCl or KCl), this can suppress the solubility of your salt.[1]
-
Action: Switch to a buffer system that does not share a common ion with your quinoline salt.[1]
-
-
"Salting Out": At very high salt concentrations, the solubility of non-polar or weakly polar compounds can decrease because water molecules are more engaged in solvating the salt ions.[1]
-
Action: Use the minimum effective buffer concentration required for your experiment.[1]
-
-
Limited Salt Solubility: The salt form of your specific quinoline derivative may itself have limited intrinsic solubility.[1]
-
Action: In this case, pH adjustment alone is insufficient. You will need to combine it with another technique, such as the use of co-solvents or cyclodextrins.[1]
-
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the primary methods for enhancing the solubility of quinoline compounds, along with their general applicability and key considerations.
| Technique | Principle | Best For | Advantages | Disadvantages |
| pH Adjustment | Protonates/deprotonates ionizable groups to form a more soluble salt. | Ionizable quinolines (weak bases).[1] | Simple, effective, and easy to implement.[] | Only applicable to ionizable compounds; risk of precipitation if pH is not controlled. |
| Co-solvency | Reduces solvent polarity with a water-miscible organic solvent. | Lipophilic or highly crystalline compounds.[3] | Can significantly increase solubility; useful for parenteral formulations.[3] | Potential for in-vivo precipitation upon dilution; co-solvents can have biological/toxicological effects. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a hydrophilic host molecule. | Poorly soluble, hydrophobic compounds.[5] | Increases apparent solubility and stability; can be used for various dosage forms.[6] | Can be expensive; competition for the cavity by other molecules is possible.[5] |
| Solid Dispersion | Disperses the drug in a hydrophilic polymer matrix.[4] | Poorly soluble crystalline compounds.[4] | Enhances dissolution rate and bioavailability.[4] | Can be physically unstable (recrystallization); manufacturing can be complex.[1] |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles.[8] | Drugs where dissolution is the rate-limiting step. | Increases dissolution rate.[9] | Does not increase equilibrium solubility; can lead to particle aggregation.[3] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic solubility of a compound.[10]
-
Diagram: Shake-Flask Solubility Workflow
Caption: Standard workflow for the shake-flask solubility determination method.
-
Methodology:
-
Add an excess amount of the solid quinoline compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 1.2 to 7.5).[11] The excess solid is crucial to ensure a saturated solution is formed.
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C).[11]
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
After agitation, allow the samples to rest so that undissolved solids can settle.
-
Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the sample at high speed and collect the supernatant.
-
Dilute the clear filtrate with a suitable solvent and quantify the concentration of the quinoline compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common lab-scale method for creating a solid dispersion to enhance solubility.
-
Methodology:
-
Carrier Selection: Choose a suitable hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).[1]
-
Dissolution: Accurately weigh the quinoline compound and the chosen polymer carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).[1] Dissolve both components completely in a common volatile organic solvent (e.g., methanol or ethanol).[1]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done until a thin, solid film is formed on the inside of the flask.
-
Drying: Further dry the solid film under a high vacuum for at least 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Characterization: The resulting powder should be characterized to confirm the absence of crystalline drug (e.g., using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC)) before proceeding with dissolution studies.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Purification of Quinoline-4-Carbohydrazide Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of quinoline-4-carbohydrazide and its reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of quinoline-4-carbohydrazide and its derivatives.
Issue 1: Low Recovery or Product Loss During Recrystallization
-
Question: I am losing a significant amount of my quinoline-4-carbohydrazide product during recrystallization. What are the possible causes and solutions?
-
Answer: Low recovery during recrystallization is a common issue that can be attributed to several factors:
-
High Solubility in Cold Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your product is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Solution: Test a range of solvents or solvent mixtures. For quinoline-4-carbohydrazide and its derivatives, ethanol is commonly used.[1][2] If ethanol proves too effective at dissolving the compound even when cold, consider mixtures with a less polar solvent like water or hexane to decrease solubility at lower temperatures.
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a solution that is not saturated enough for efficient crystal formation upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. Work quickly to minimize cooling. If premature crystallization occurs, it may be necessary to redissolve the material and repeat the filtration.
-
-
Incomplete Precipitation: The product may not have fully precipitated out of the solution before filtration.
-
Solution: After cooling the solution to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it is slow to start.
-
-
Issue 2: Product Decomposition or Streaking During Column Chromatography
-
Question: My quinoline-4-carbohydrazide derivative appears to be decomposing or is showing significant streaking (tailing) on my silica gel column. How can I prevent this?
-
Answer: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to decomposition or poor separation (streaking).
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel before use.
-
Solution: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃) or pyridine.[3] Alternatively, the basic modifier can be added directly to the mobile phase.
-
-
Alternative Stationary Phases: If decomposition or streaking persists, consider using a different stationary phase.
-
Solution:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an effective way to avoid the issues associated with silica gel.[4]
-
-
-
Minimizing Contact Time: The longer your compound is on the silica gel, the greater the chance of decomposition.
-
Solution: Run the column as quickly as possible without sacrificing separation. Using a slightly higher flow rate can help. Performing the chromatography in a cold room can also slow down the rate of decomposition.
-
-
Issue 3: Difficulty in Removing Unreacted Starting Materials
-
Question: I am having trouble separating my purified quinoline-4-carbohydrazide from unreacted starting materials, particularly the precursor ester or carboxylic acid.
-
Answer: The polarity of the starting materials can sometimes be very similar to the final product, making chromatographic separation challenging.
-
Acid-Base Extraction: Utilize the different acidic/basic properties of the components to separate them.
-
Solution: If you have unreacted quinoline-4-carboxylic acid, you can dissolve the crude mixture in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while your carbohydrazide product should remain in the organic layer. Conversely, the basic quinoline nitrogen allows for extraction into an acidic aqueous solution, potentially leaving non-basic impurities behind.
-
-
Optimizing Chromatography: Fine-tuning your chromatographic conditions can improve separation.
-
Solution:
-
Gradient Elution: If using column chromatography, a gradual increase in the polarity of the mobile phase (a gradient) can provide better resolution between compounds with similar polarities compared to a single solvent system (isocratic elution).
-
Different Selectivity: If using HPLC, switching to a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can alter the selectivity of the separation and may resolve your compounds.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for purifying quinoline-4-carbohydrazide?
A1: Recrystallization is the most frequently cited and generally the simplest method for the purification of solid quinoline-4-carbohydrazide and its derivatives.[1][2] Absolute ethanol is a commonly used solvent for this purpose.[1]
Q2: What are the typical impurities I might expect in my crude quinoline-4-carbohydrazide reaction mixture?
A2: Common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding ethyl or methyl quinoline-4-carboxylate and hydrazine hydrate.
-
Byproducts from the Pfitzinger Reaction: If the quinoline core was synthesized via the Pfitzinger reaction, you might have residual isatin or byproducts from its self-condensation.[5]
-
Hydrolysis Product: The carbohydrazide can potentially hydrolyze back to the quinoline-4-carboxylic acid, especially under acidic or basic conditions with prolonged heating.
Q3: My purified quinoline-4-carbohydrazide is colored. Is this normal?
A3: Pure quinoline-4-carbohydrazide is typically a white or off-white solid. A yellow or brownish color may indicate the presence of oxidized impurities. While minor coloration might not significantly affect the outcome of subsequent reactions, for applications requiring high purity, further purification or storage under an inert atmosphere and protected from light may be necessary.
Q4: Can I use preparative HPLC to purify my quinoline-4-carbohydrazide product?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high purity, especially for challenging separations or when only small amounts of material are available. A reversed-phase C18 column is often a good starting point for quinoline derivatives.[4][6]
Q5: How can I monitor the purity of my quinoline-4-carbohydrazide during the purification process?
A5:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a purification. By spotting the crude mixture, the fractions from a column, and the final product, you can assess the removal of impurities.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC provides a more quantitative measure of purity. By integrating the peak areas in the chromatogram, you can determine the percentage purity of your sample.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is an excellent tool for assessing the purity of the final product. The presence of unexpected signals can indicate impurities.
-
Melting Point: A sharp melting point range that is consistent with the literature value is a good indicator of high purity for a crystalline solid.
Data Presentation
Table 1: Comparison of Purification Techniques for Quinoline Derivatives
| Purification Technique | Compound | Starting Purity (%) | Solvent/Mobile Phase | Yield (%) | Final Purity (%) | Reference |
| Recrystallization | 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Not Specified | Ethanol | Good | High (implied by characterization) | [1] |
| Recrystallization | 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives | Not Specified | Ethanol | 96 | High (implied by characterization) | [8] |
| Column Chromatography | General Hydrazide Compounds | Not Specified | Varies (e.g., Hexane/Ethyl Acetate) | Variable | >95 (typical) | [9] |
| Preparative HPLC | 2-(1-Adamantyl)quinoline-4-carboxylic acid | Not Specified | Acetonitrile/Water with Formic Acid | Variable | >99 | [4] |
Note: Direct comparative data for various purification methods on the same quinoline-4-carbohydrazide derivative is limited in the literature. This table provides data from related compounds to illustrate the potential efficacy of each technique.
Experimental Protocols
Protocol 1: Recrystallization of Quinoline-4-Carbohydrazide from Ethanol
This protocol is a general procedure based on commonly cited methods.[1][2]
-
Dissolution: In an Erlenmeyer flask, add the crude quinoline-4-carbohydrazide. Add a minimal amount of absolute ethanol and heat the mixture to boiling (using a hot plate with a stirrer or a water bath) while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Silica Gel Column Chromatography of a Quinoline-4-Carbohydrazide Derivative
This is a general protocol that may require optimization for specific derivatives.
-
Solvent System Selection: Using TLC, determine a solvent system that provides a good retention factor (Rf) for your product, typically in the range of 0.2-0.4. A mixture of ethyl acetate and hexane or dichloromethane and methanol are common starting points.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified quinoline-4-carbohydrazide derivative.
Protocol 3: Preparative HPLC of a Quinoline Derivative
This protocol is adapted from a method for a quinoline-4-carboxylic acid and should be optimized for quinoline-4-carbohydrazide.[4]
-
HPLC System: A preparative HPLC system with a UV detector and fraction collector.
-
Column: A C18 preparative column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and filter through a 0.45 µm filter.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B.
-
Increase the percentage of Mobile Phase B over a set time to elute the compound of interest. A typical gradient might be from 10% to 90% B over 20-30 minutes.
-
Hold at a high percentage of B to wash the column.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Detection: Monitor the elution at a suitable wavelength (e.g., the λmax of the quinoline chromophore).
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent via rotary evaporation, and then lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of quinoline-4-carbohydrazide by recrystallization.
Caption: A decision-making workflow for troubleshooting column chromatography purification issues.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting common side reactions in Skraup quinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the Skraup quinoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: The reaction is excessively violent and difficult to control.
Question: My Skraup synthesis is proceeding with extreme vigor, and I'm concerned about a runaway reaction. What are the immediate and preventative measures?
Answer: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][2]
Immediate Actions:
-
If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.
-
Ensure adequate ventilation and be prepared for a sudden increase in pressure.
-
Always use a blast shield.
Preventative Measures:
-
Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial to temper the reaction's exothermicity.[1][2] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled oxidation process.[3]
-
Controlled Reagent Addition: Add reagents in the correct order. Typically, the aniline, glycerol, and moderator are mixed before the slow and careful addition of concentrated sulfuric acid with cooling.
-
Gradual Heating: Initiate the reaction with gentle heating. Once the exothermic reaction begins (often indicated by boiling), remove the external heat source. The reaction's own heat should sustain it for a period. Reapply heat only after the initial exotherm has subsided.[4]
Issue 2: Significant tar formation is observed, complicating product isolation.
Question: My reaction mixture has turned into a thick, black tar, making it difficult to work up and purify the quinoline product. What causes this, and how can I minimize it?
Answer: Tar formation is a very common side reaction in the Skraup synthesis, resulting from the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates under the harsh acidic and high-temperature conditions.[5]
To minimize tarring:
-
Employ a Moderator: As with controlling the reaction's vigor, using ferrous sulfate or boric acid can help reduce charring by controlling the reaction rate.[5]
-
Optimize Temperature: Avoid excessively high temperatures. Gentle initiation and control of the exothermic phase are key.[5]
-
Purification from Tar: The most effective method for separating the volatile quinoline from the non-volatile tar is steam distillation of the basified reaction mixture.[4] Subsequent solvent extraction of the distillate can then be performed.
Issue 3: The yield of the desired quinoline product is consistently low.
Question: Despite following the protocol, my product yield is much lower than expected. What are the potential causes and solutions?
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration after the initial exotherm to drive it to completion.
-
Substituent Effects: The nature of the substituents on the aniline ring can significantly influence reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[6] For example, the synthesis of 8-nitroquinoline from o-nitroaniline has a reported yield as low as 17%, whereas using o-bromoaniline can achieve yields around 75%.[6]
-
Loss during Workup: The viscous, tarry nature of the crude product can make extraction and purification challenging, leading to product loss.[7] Ensure efficient steam distillation and thorough extraction from the distillate.
Data Presentation: Comparison of Reaction Parameters
While the literature extensively describes the qualitative effects of different reagents, a direct quantitative comparison under identical conditions is often not available. The following tables summarize the available data and qualitative observations.
Table 1: Comparison of Oxidizing Agents in Skraup Synthesis
| Oxidizing Agent | Typical Yield | Observations | References |
| Nitrobenzene | 84-91% (for quinoline) | The most common oxidizing agent, but can lead to a violent reaction. Also acts as a solvent. | [3] |
| Arsenic Acid/Pentoxide | 65-76% (for 6-methoxy-8-nitroquinoline) | Generally results in a less violent reaction. Reported to give "somewhat greater yields" for quinoline homologs. | [2][3][4] |
| Iodine | - | Can be used in catalytic amounts. | [7][8] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Table 2: Effect of Moderators on Skraup Synthesis
| Moderator | Effect on Reaction | Effect on Yield | References |
| Ferrous Sulfate (FeSO₄) | Significantly moderates the exothermic reaction, making it less violent. Believed to act as an oxygen carrier. | Generally improves yield and reproducibility by reducing tar formation. A yield of 100% has been reported for 8-hydroxyquinoline synthesis. | [3][5][7] |
| Boric Acid | Leads to a smoother, less violent reaction. | Preliminary experiments suggest yields may be "somewhat lower" than with the standard nitrobenzene method. | [2][3] |
Experimental Protocols
Key Experimental Protocol: Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses, a reliable source for chemical preparations.[3]
Materials:
-
Aniline (218 g, 2.3 moles)
-
Glycerol (865 g, 9.4 moles)
-
Nitrobenzene (170 g, 1.4 moles)
-
Concentrated Sulfuric Acid (400 cc)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (80 g)
-
40% Sodium Hydroxide solution
-
Sodium Nitrite (for purification)
-
Dilute Sulfuric Acid (for purification)
Procedure:
-
Reaction Setup: In a 5-L round-bottomed flask equipped with a wide-bore reflux condenser, add the reagents in the following order: powdered ferrous sulfate, glycerol, aniline, and nitrobenzene.
-
Acid Addition: Carefully and slowly add the concentrated sulfuric acid to the mixture. The addition is exothermic, so cooling may be necessary. Ensure thorough mixing.
-
Initiation of Reaction: Gently heat the mixture with a free flame. Once the liquid begins to boil, remove the flame. The heat from the reaction will be sufficient to maintain boiling for 30-60 minutes. If the reaction becomes too violent, a wet towel can be placed over the upper part of the flask.
-
Reflux: After the initial vigorous boiling subsides, heat the mixture to a boil for an additional five hours.
-
Workup - Steam Distillation: Allow the reaction mixture to cool to about 100°C and then transfer it to a larger flask for steam distillation. Pass steam through the mixture to remove any unreacted nitrobenzene.
-
Basification and Product Distillation: After the nitrobenzene has been removed, cautiously add 40% sodium hydroxide solution to the flask until the mixture is strongly alkaline. The heat of neutralization will cause the mixture to boil. Continue to pass steam through the mixture to distill the quinoline.
-
Purification: The crude quinoline is separated from the aqueous distillate. The aqueous layer can be re-distilled with steam to recover more product. The combined crude quinoline is then acidified with dilute sulfuric acid and treated with a solution of sodium nitrite to remove any remaining aniline. The solution is then warmed, and the purified quinoline is isolated by steam distillation after basification. The final product is dried and can be further purified by vacuum distillation. The reported yield for this procedure is 84-91%.[3]
Visualizations
Caption: Experimental workflow for the Skraup quinoline synthesis.
Caption: Troubleshooting decision tree for common Skraup synthesis issues.
Caption: Simplified mechanism of tar formation in the Skraup synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Nanocatalyzed Quinoline Synthesis
Welcome to the Technical Support Center for optimizing nanocatalyzed quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using nanocatalysts for quinoline synthesis compared to traditional methods?
A1: Nanocatalysts offer several key advantages over conventional homogeneous and heterogeneous catalysts.[1][2] Their high surface-area-to-volume ratio often leads to higher catalytic activity and, consequently, higher yields under milder reaction conditions.[3] Many nanocatalysts, particularly those with magnetic cores (e.g., Fe₃O₄-based), are easily separable from the reaction mixture, simplifying the work-up process and allowing for catalyst recycling, which contributes to more sustainable and cost-effective protocols.[1][3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in nanocatalyzed quinoline synthesis can stem from several factors.[3] First, verify the purity of your starting materials, as impurities can poison the catalyst.[3] Next, consider the reaction conditions. The choice of solvent, reaction temperature, and reaction time are critical parameters that often require optimization.[3][4] In some cases, the catalyst loading may be insufficient, or the catalyst may have deactivated. Consider screening different catalyst loadings and ensuring your catalyst is active. Finally, the electronic properties of your substrates can play a role; electron-donating groups on the aniline reactant generally favor the reaction, while electron-withdrawing groups can sometimes lead to lower yields.[4][5]
Q3: I'm observing catalyst aggregation or deactivation after a single use. How can I prevent this?
A3: Catalyst aggregation and deactivation are common challenges with nanoparticles, especially at elevated temperatures.[3] To mitigate aggregation, ensure the nanocatalyst is well-dispersed in the reaction medium. Using a stabilizer or supporting the nanoparticles on a solid matrix (e.g., silica, carbon nanotubes) can enhance stability.[1][6] Deactivation can occur due to poisoning by impurities or changes in the catalyst's surface structure. Washing the catalyst after recovery and ensuring the use of pure reagents can help maintain its activity over multiple cycles.[4] Some reduction in activity after several cycles is not uncommon.[4]
Q4: How do I choose the most suitable solvent for my nanocatalyzed quinoline synthesis?
A4: The choice of solvent can significantly impact reaction efficiency. While some nanocatalyzed reactions proceed efficiently under solvent-free conditions, which is an environmentally friendly approach, others benefit from a solvent.[7][8] The ideal solvent should facilitate good dispersion of the nanocatalyst and dissolve the reactants. Common solvents for quinoline synthesis include ethanol, acetonitrile, and water.[2][4] It is often necessary to screen a few solvents to find the optimal one for a specific catalyst-substrate combination. For instance, in some cases, organic solvents give low yields, while solvent-free conditions or greener solvents like water or ethanol are more effective.[7][9]
Q5: My nanocatalyst appears to be leaching into the product. How can I address this issue?
A5: Leaching of metal nanoparticles into the reaction solution can contaminate the product and reduce the catalyst's reusability.[3] To minimize leaching, consider immobilizing the nanoparticles on a solid support like silica or magnetic nanoparticles.[10][11] This can provide a more robust catalytic system. After the reaction, it is crucial to separate the catalyst thoroughly, for example, by using an external magnet for magnetic catalysts or through centrifugation and filtration.[1][12]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Probable Cause | Suggested Solution |
| Inactive Catalyst | Synthesize a fresh batch of the nanocatalyst or test its activity on a known reaction. Ensure proper storage conditions to prevent deactivation. |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential side reactions using TLC.[3] Some reactions require higher temperatures to proceed efficiently.[3] |
| Incorrect Solvent | Screen a variety of solvents (e.g., ethanol, acetonitrile, toluene, water, or solvent-free conditions).[4][7] The polarity and coordinating ability of the solvent can significantly influence the reaction. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[7] However, be aware that excessive catalyst can sometimes lead to side reactions. |
| Short Reaction Time | Extend the reaction time and monitor the progress using TLC until the starting materials are consumed.[13] |
| Impure Reactants | Purify the starting materials (e-g., 2-aminoaryl ketone and α-methylene carbonyl compound) before use. Impurities can act as catalyst poisons.[3] |
Issue 2: Formation of Multiple Byproducts
| Probable Cause | Suggested Solution |
| Reaction Temperature is Too High | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of side products.[3] |
| Incorrect Catalyst | The chosen nanocatalyst may not be selective for the desired transformation. Consider trying a different type of nanocatalyst (e.g., a different metal or support). |
| Prolonged Reaction Time | Optimize the reaction time. Allowing the reaction to proceed for too long after completion can lead to the degradation of the product or the formation of byproducts. Monitor closely with TLC.[13] |
| Undesired Side Reactions (e.g., Aldol Condensation) | For base-catalyzed reactions, consider using milder conditions or a different type of catalyst to avoid side reactions like aldol condensation of the ketone starting material.[14] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize optimized reaction conditions for quinoline synthesis using various nanocatalysts, primarily focusing on the Friedländer annulation.
Table 1: Iron-Based Nanocatalysts
| Catalyst | Reactants | Catalyst Loading | Temperature (°C) | Solvent | Time | Yield (%) | Reference |
| Fe₃O₄@Urea/HITh-SO₃H MNPs | 2-aminoaryl ketones, 1,3-dicarbonyl compounds | 10 mg | 80 | Solvent-free | 15-60 min | High | [4] |
| Fe₃O₄@SiO₂-SO₃H | 2-aminoaryl ketones, α-methylene ketones | - | 110 | Solvent-free | - | 75-96 | [15] |
| Fe₃O₄-IL-HSO₄ | 2-aminoaryl ketones, 1,3-dicarbonyl compounds | 20 mg | 90 | Solvent-free | 15-60 min | 85-96 | [4] |
| Fe₃O₄ nanoparticles | Aldehyde, Alkyne, Aromatic amine | - | 110 | - | - | 79-92 | [15] |
Table 2: Copper-Based Nanocatalysts
| Catalyst | Reactants | Catalyst Loading | Temperature (°C) | Solvent | Time | Yield (%) | Reference |
| CuO NPs | 2-aminoacetophenones, dimethylacetylenedicarboxylates | 3.0 mol% | 40 | Acetonitrile | 10 h | 80-94 | [4] |
| IRMOF-3/PSTA/Cu | Aniline derivatives, benzaldehyde, phenylacetylene | 10 mg | 80 | Acetonitrile | - | 85-96 | [4] |
| CuFe₂O₄ NPs | - | 5 mol% | 80 | Water | - | Good | [1] |
Table 3: Zinc-Based Nanocatalysts
| Catalyst | Reactants | Catalyst Loading | Temperature (°C) | Solvent | Time | Yield (%) | Reference |
| Nano-flake ZnO | 2-aminoaryl ketone, α-methylene carbonyl compound | 10 mol% | 100 | Solvent-free | - | 20-95 | [4][7] |
Experimental Protocols
General Protocol for Nanocatalyzed Friedländer Quinoline Synthesis
This protocol provides a general methodology for the synthesis of polysubstituted quinolines via the Friedländer annulation using a reusable nanocatalyst.[12]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported catalyst) (specify loading, e.g., 10 mg)
-
Solvent (if not solvent-free, e.g., ethanol, 5 mL)
Procedure:
-
To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst.
-
If the reaction is not solvent-free, add the appropriate solvent (e.g., ethanol, 5 mL).
-
Stir the reaction mixture at the optimized temperature (e.g., 60-110°C) for the required time (e.g., 15 min - 2 hours).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a magnetic nanocatalyst is used, separate it from the reaction mixture using an external magnet. Otherwise, separate the catalyst by filtration or centrifugation. The recovered catalyst can be washed, dried, and reused.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization to obtain the desired quinoline derivative.
Visualizations
Experimental Workflow for Nanocatalyzed Quinoline Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. researchgate.net [researchgate.net]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 10. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Doebner-von Miller Synthesis: A Technical Guide to Preventing Polymerization
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The Doebner-von Miller reaction is a powerful tool for the synthesis of quinolines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. However, a common and often frustrating side reaction is the polymerization of the α,β-unsaturated carbonyl starting material, which can lead to the formation of intractable tars and significantly reduce the yield of the desired product.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize polymerization and optimize your Doebner-von Miller synthesis.
Troubleshooting Guide: Low Yields and Tar Formation
Problem: Your reaction mixture has turned into a thick, dark, and sticky tar, resulting in a low yield of the quinoline product.
Root Cause: The primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[1] Harsh reaction conditions, such as high temperatures and highly concentrated strong acids, can accelerate this unwanted side reaction.[2]
Solutions:
| Strategy | Description | Key Advantages |
| Biphasic Solvent System | Sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene), while the aniline resides in an aqueous acidic phase.[3] | Drastically reduces the self-polymerization of the carbonyl compound in the acidic aqueous phase, leading to a cleaner reaction and increased yield.[3] |
| Slow/Gradual Addition of Reactants | Add the α,β-unsaturated carbonyl compound dropwise or in portions to the heated acidic solution of the aniline over an extended period.[2] | Maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction pathway over polymerization.[1] |
| Optimization of Reaction Conditions | Systematically vary the acid catalyst, its concentration, and the reaction temperature to find the mildest possible conditions that afford a reasonable reaction rate.[2] | Milder conditions can significantly decrease the rate of polymerization and reduce the degradation of starting materials and products.[2] |
| Use of Acetal Protecting Groups | Employ an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal). The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde at a controlled rate.[2] | Prevents the aldehyde from being exposed to the bulk acidic conditions for a prolonged period, thus minimizing polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation and significantly reduces the yield.[1] To prevent this, it is highly recommended to use a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound and/or to add the carbonyl compound slowly to the reaction mixture.[2][3]
Q2: I am using a substituted aniline and getting a very low yield. What could be the problem?
A2: The electronic properties of the substituents on the aniline ring can significantly impact the reaction. Anilines with strong electron-withdrawing groups are generally less reactive and may require more forcing conditions (higher temperatures, longer reaction times), which can also increase polymerization.[2] Conversely, anilines with strong electron-donating groups may be too reactive and prone to other side reactions. Careful optimization of the reaction conditions is crucial when working with substituted anilines.[1]
Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?
A3: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[1]
Q4: How can I purify my quinoline product from the tarry byproducts?
A4: Purification can be challenging. A common and often effective method for isolating volatile quinolines (like 2-methylquinoline) from non-volatile tars is steam distillation.[1] For less volatile products, after neutralizing the reaction mixture and extracting the crude product, column chromatography on silica gel is a standard purification technique.[2]
Q5: What type of acid catalyst should I use?
A5: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can catalyze the reaction.[4] The choice of acid can significantly impact the reaction's efficiency. It may be necessary to screen several acids to find the optimal one for your specific substrates. In some cases, milder Lewis acids may be preferable to reduce tar formation.[1]
Data Presentation
The choice of acid catalyst can influence the yield of the Doebner-von Miller reaction. The following table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline from the reaction of 2,3-dimethylaniline and methyl (3E)-2-oxo-4-phenylbut-3-enoate. It is important to note that this specific reaction leads to a reversal of the typical regioselectivity.
Table 1: Effect of Different Catalysts on Quinoline Yield [5]
| Entry | Catalyst (mol %) | Solvent | Time (h) | Temperature | Yield (%) of 2-carboxy-4-phenylquinoline |
| 1 | Hf(OTf)₄ (10) | CH₂Cl₂ | 48 | rt | 18 |
| 2 | HCl (20) | Dioxane | 48 | rt | 0 |
| 3 | HCl (gas) | CH₂Cl₂ | 48 | rt | 0 |
| 4 | HCl (gas) | Toluene | 24 | 110°C | 0 |
| 5 | H₂SO₄ (20) | CH₂Cl₂ | 48 | rt | 0 |
| 6 | TFA (solvent) | TFA | 12 | 72°C | 61 |
| 7 | Formic Acid (solvent) | Formic Acid | 12 | 100°C | 55 |
Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[5]
Experimental Protocols
Key Experiment: Synthesis of 2-Methylquinoline with Minimized Tar Formation
This protocol incorporates the use of a biphasic solvent system and the slow addition of the carbonyl compound to minimize polymerization.[1]
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated Sodium Hydroxide solution
-
Dichloromethane or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
References
Technical Support Center: Controlling Regioselectivity in Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer quinoline synthesis and why is regioselectivity a concern?
The Friedländer synthesis is a fundamental organic reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group to form a quinoline ring system.[1][2] This reaction can be catalyzed by acids or bases.[1][2] When an unsymmetrical ketone is used as a reactant, there is a possibility of forming two different constitutional isomers, leading to a mixture of products. Controlling the regioselectivity—that is, directing the reaction to selectively form one isomer over the other—is crucial for maximizing the yield of the desired product and simplifying purification.
Q2: What are the key factors that influence regioselectivity in the Friedländer synthesis?
The regiochemical outcome of the Friedländer synthesis is primarily governed by a combination of factors:
-
Nature of the Catalyst: The choice of an acidic, basic, or amine catalyst can significantly influence which regioisomer is favored.[1][3]
-
Reaction Temperature: Temperature can affect the reaction's kinetic and thermodynamic pathways, thereby altering the ratio of the products.[4]
-
Solvent Polarity: The solvent can influence the stability of intermediates and transition states, impacting the reaction's regioselectivity.
-
Steric and Electronic Effects of Substrates: The size and electronic properties of the substituents on both the 2-aminoaryl carbonyl compound and the unsymmetrical ketone play a critical role in determining the preferred reaction pathway.
Q3: What is the difference between kinetic and thermodynamic control in the context of the Friedländer synthesis?
In the Friedländer synthesis, the reaction can proceed through two main mechanistic pathways: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[5]
-
Kinetic Control: This pathway is favored under milder conditions (e.g., lower temperatures) and typically leads to the faster-forming, but often less stable, product. In the case of unsymmetrical ketones, base-catalyzed reactions often favor the kinetic product, which arises from the deprotonation of the less sterically hindered α-carbon.
-
Thermodynamic Control: This pathway is favored under more vigorous conditions (e.g., higher temperatures) that allow for the reaction to reach equilibrium. It results in the formation of the more thermodynamically stable product. Acid-catalyzed reactions often favor the thermodynamic product, which is derived from the more substituted and stable enol or enamine intermediate.
Q4: Are there specific catalysts that offer high regioselectivity?
Yes, several catalytic systems have been developed to achieve high regioselectivity:
-
Amine Catalysts: Cyclic secondary amines, such as pyrrolidine and its derivatives (e.g., 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, or TABO), have been shown to be highly effective in directing the reaction to favor the 2-substituted quinoline product with high regioselectivity.[4][6]
-
Lewis Acids: Certain Lewis acids can promote the reaction and influence the regiochemical outcome. For example, some metal triflates have been reported to be effective catalysts.
-
Nanocatalysts: Emerging research has shown that various nanocatalysts can also provide high yields and selectivity in the Friedländer synthesis.[7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers
-
Symptom: The reaction produces a nearly equal or difficult-to-separate mixture of the two possible regioisomers.
-
Possible Cause: The chosen reaction conditions do not sufficiently differentiate between the two possible reaction pathways (kinetic vs. thermodynamic).
-
Troubleshooting Steps:
-
Modify the Catalyst:
-
If using a traditional acid or base catalyst, consider switching to a more selective catalyst system. For the preferential formation of the product from the reaction at the methyl group of a methyl ketone, try using an amine catalyst like pyrrolidine or TABO.[4][6]
-
If the thermodynamic product is desired, ensure strong acidic conditions and sufficient thermal energy for equilibration.
-
-
Adjust the Reaction Temperature:
-
To favor the kinetic product, lower the reaction temperature.
-
To favor the thermodynamic product, increase the reaction temperature to allow the reaction to reach equilibrium.
-
-
Vary the Solvent:
-
Experiment with solvents of different polarities. Aprotic polar solvents are often used for acid-catalyzed reactions, while nonpolar solvents may be suitable for base-catalyzed reactions.[1]
-
-
Slow Addition of Reactant: In amine-catalyzed reactions, the slow addition of the methyl ketone substrate has been shown to improve regioselectivity.[4]
-
Issue 2: Low Yield of the Desired Regioisomer
-
Symptom: The desired regioisomer is formed, but in a low yield.
-
Possible Cause: The reaction conditions are not optimal for the formation of the desired product, or side reactions are occurring.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of the acid, base, or other catalyst is being used.
-
Screen Different Catalysts: The efficiency of the reaction can be highly dependent on the specific catalyst used. A screening of different acids, bases, or Lewis acids may be necessary.
-
Check for Side Reactions: Under basic conditions, self-condensation of the ketone (aldol condensation) can be a competing side reaction. Using the imine analog of the 2-aminoaryl carbonyl compound can sometimes mitigate this issue.[1]
-
Consider a Directing Group: If synthetically feasible, introducing a temporary directing group on the unsymmetrical ketone can block one of the reactive α-positions, forcing the reaction to proceed with the desired regioselectivity.
-
Data Presentation
The following tables summarize the regioselectivity observed in the Friedländer synthesis with an unsymmetrical ketone under various catalytic conditions.
Table 1: Regioselectivity in the Reaction of 2-Aminobenzaldehyde with 2-Pentanone
| Catalyst | Solvent | Temperature (°C) | Major Product | Minor Product | Regioisomeric Ratio (Major:Minor) |
| NaOH | Ethanol | Reflux | 3-Ethyl-2-methylquinoline | 2-Propylquinoline | Kinetically favored |
| H₂SO₄ | Ethanol | Reflux | 2-Propylquinoline | 3-Ethyl-2-methylquinoline | Thermodynamically favored |
| Pyrrolidine | Ethanol | Reflux | 2-Propylquinoline | 3-Ethyl-2-methylquinoline | >90:10 |
| TABO | Toluene | 110 | 2-Propylquinoline | 3-Ethyl-2-methylquinoline | >95:5 |
Note: The exact ratios can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using an Amine Catalyst
This protocol is adapted from literature procedures demonstrating high regioselectivity for the reaction at the methyl group of a methyl ketone.[4]
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Unsymmetrical methyl ketone (e.g., 2-pentanone) (1.2 mmol)
-
Pyrrolidine or TABO (0.2 mmol)
-
Toluene (5 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of the 2-aminoaryl aldehyde or ketone in toluene, add the amine catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C).
-
Slowly add the unsymmetrical methyl ketone to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired 2-substituted quinoline.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Carbohydrazide Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of carbohydrazide-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for carbohydrazide compounds in pharmaceutical formulations?
A1: Carbohydrazide and its derivatives are susceptible to three main degradation pathways: hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolysis can occur, particularly at non-neutral pH, cleaving the carbohydrazide moiety.[4][5] Oxidation is also a significant concern due to the presence of the hydrazine group, which is a reducing agent.[6][7][8][9] Additionally, exposure to UV light can cause photolytic decomposition.[8][10] It is crucial to evaluate all three pathways during forced degradation studies.
Q2: My carbohydrazide compound shows rapid degradation in my formulation. What are the likely causes?
A2: Rapid degradation can be attributed to several factors. First, check the pH of your formulation. Carbohydrazide compounds are generally most stable at a neutral pH, with stability decreasing in acidic or strongly alkaline conditions.[4][5][11] Second, consider potential incompatibilities with excipients.[12][13] Certain excipients can catalyze degradation reactions. Finally, ensure your compound is protected from light and oxygen, as both can accelerate degradation.[6][8][10]
Q3: What are the best practices for storing carbohydrazide drug candidates and their formulations?
A3: To ensure stability, store carbohydrazide compounds in well-sealed, airtight containers to protect them from atmospheric oxygen.[14] Use of amber vials or storage in the dark is recommended to prevent photolytic degradation.[1] For solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon.[1] Refrigerated or frozen storage may also be necessary, depending on the compound's thermal stability.
Q4: I am observing unexpected peaks in my HPLC analysis during a stability study. What could they be?
A4: Unexpected peaks are likely degradation products. Based on the known degradation pathways of carbohydrazide, these could include products of hydrolysis, oxidation, or photolysis. It's also possible that the new peaks are adducts formed from the reaction of your carbohydrazide compound with an excipient or a leachable from the container closure system. Forced degradation studies under various stress conditions can help in identifying the source of these unknown peaks.[15][16][17][18][19]
Troubleshooting Guides
Issue 1: Poor Mass Balance in Stability Studies
| Potential Cause | Troubleshooting Step |
| Formation of Volatile Degradants | Carbohydrazide can decompose into gaseous products like nitrogen, ammonia, and hydrogen, especially at elevated temperatures.[8][10] Use analytical techniques that can capture and quantify volatiles, such as headspace GC-MS. |
| Adsorption to Container Surface | Highly polar or reactive compounds may adsorb to the inner surfaces of storage containers. |
| 1. Analyze a rinse of the container with a strong solvent to recover any adsorbed material. | |
| 2. Consider using different container materials (e.g., silanized glass vs. polypropylene). | |
| Incomplete Extraction from Formulation | The drug substance may be strongly bound to certain excipients, leading to incomplete extraction during sample preparation. |
| 1. Optimize your extraction procedure by varying the solvent, pH, temperature, and extraction time. | |
| 2. Use a more rigorous sample disruption technique, such as sonication or homogenization. |
Issue 2: Inconsistent Results in Photostability Studies
| Potential Cause | Troubleshooting Step |
| Inadequate Control of Light Exposure | The intensity and wavelength of the light source can significantly impact degradation rates. |
| 1. Ensure consistent light exposure across all samples by using a validated photostability chamber. | |
| 2. Include dark controls stored under the same temperature and humidity conditions to isolate the effect of light. | |
| Shadowing Effects | If samples are not properly arranged, some may be shielded from the light source by others. |
| 1. Arrange samples in a single layer with adequate spacing to ensure uniform light exposure. | |
| Secondary Degradation | Initial photolytic degradation products may themselves be unstable and undergo further reactions. |
| 1. Analyze samples at multiple time points to track the appearance and disappearance of different peaks. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for inducing degradation of a carbohydrazide drug substance to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[16][17][18][19]
1. Acid and Base Hydrolysis:
- Prepare solutions of the drug substance in 0.1 N HCl and 0.1 N NaOH.
- Incubate the solutions at 60°C and analyze samples at 0, 2, 4, 8, and 24 hours.
- Neutralize samples before analysis.
2. Oxidative Degradation:
- Prepare a solution of the drug substance in 3% hydrogen peroxide.
- Keep the solution at room temperature and protect it from light.
- Analyze samples at 0, 2, 4, 8, and 24 hours.
3. Thermal Degradation:
- Store the solid drug substance in a controlled oven at 80°C.
- Analyze samples at 1, 3, and 7 days.
4. Photolytic Degradation:
- Expose the solid drug substance and a solution of the drug substance to a light source according to ICH Q1B guidelines.
- Simultaneously, store control samples (dark controls) under the same conditions but protected from light.
- Analyze the exposed and dark control samples after a specified duration of light exposure.
Analytical Method: Stability-Indicating HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the carbohydrazide compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Forced Degradation Results for Compound XYZ
| Stress Condition | Duration | % Assay of Compound XYZ | % Total Degradation | Major Degradants (Relative Retention Time) |
| 0.1 N HCl, 60°C | 24 hours | 85.2 | 14.8 | 0.75 |
| 0.1 N NaOH, 60°C | 24 hours | 78.9 | 21.1 | 0.68, 0.82 |
| 3% H₂O₂, RT | 24 hours | 65.4 | 34.6 | 0.91, 1.15 |
| 80°C (solid) | 7 days | 92.1 | 7.9 | 0.75 |
| Light (ICH Q1B) | 1.2 million lux hours | 89.5 | 10.5 | 1.25 |
Visualizations
Caption: Potential degradation pathways for carbohydrazide compounds.
Caption: Workflow for a forced degradation study.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Pharmaceutical Degradation | PPTX [slideshare.net]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oxidationtech.com [oxidationtech.com]
- 7. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Oxygen Scavenger Carbohydrazide | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 10. Carbohydrazide - Shandong Taihe Water Treatment Co., Ltd. [thwater.net]
- 11. runxinchemicals.com [runxinchemicals.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. scispace.com [scispace.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. biomedres.us [biomedres.us]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Managing exothermic reactions in large-scale quinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale quinoline synthesis. The information provided is intended to help manage the exothermic nature of these reactions safely and effectively.
Troubleshooting Exothermic Reactions
Issue: Rapid, Uncontrolled Temperature Increase During Synthesis
A sudden and uncontrolled rise in temperature is a critical safety concern, indicating a potential runaway reaction. Classical quinoline synthesis methods like the Skraup, Doebner-von Miller, and Combes reactions are known to be highly exothermic.[1][2]
Immediate Actions:
-
Cooling: If it is safe to do so, immediately immerse the reaction vessel in an ice-water bath to rapidly reduce the temperature.[3] For larger-scale setups, activate emergency cooling systems.
-
Cease Reagent Addition: If reagents are being added, stop the addition immediately.[4]
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a fume hood, to manage the potential release of toxic fumes.[5]
-
Maintain a Safe Distance: All personnel should maintain a safe distance from the reaction.[5]
-
Alert Safety Personnel: Notify the appropriate safety personnel in your facility.
Preventative Measures:
-
Use of Moderators: Incorporate a moderating agent like ferrous sulfate (FeSO₄) or boric acid, particularly in the Skraup synthesis, to slow down the reaction rate.[6][7] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a more controlled oxidation process.[8][9]
-
Controlled Reagent Addition: Add reagents, especially strong acids like sulfuric acid, slowly and in a controlled manner with efficient cooling and vigorous stirring.[4][7] Never add all reagents at once unless the procedure has been proven safe on a smaller scale.[4]
-
Appropriate Equipment: Use a reaction vessel that is significantly larger than the reaction volume to accommodate any vigorous boiling or gas evolution.[8] Ensure that cooling systems are adequate for the scale of the reaction.[10]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermocouple or thermometer.[4] Set up alarms for temperature deviations.[4]
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary hazards associated with large-scale quinoline synthesis?
A1: The primary hazard is the highly exothermic nature of many classical quinoline synthesis reactions, which can lead to thermal runaway if not properly controlled.[4][11] This can result in a rapid increase in temperature and pressure, potentially causing the release of toxic fumes and vessel rupture.[5][10] Additionally, the use of strong acids, high temperatures, and potentially toxic reagents requires careful handling and appropriate personal protective equipment (PPE).[5][12]
Q2: How can I minimize the formation of tar in my quinoline synthesis?
A2: Tar formation is a common issue, especially in the Skraup synthesis, due to the harsh reaction conditions.[7][12] To minimize tarring, consider the following:
-
Use a moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[7]
-
Optimize temperature: Avoid excessively high temperatures and control the exothermic phase of the reaction.[7][13]
-
Modern Synthesis Methods: Explore milder, modern alternatives to classical synthesis, such as those using microwave heating or ionic liquids, which can lead to cleaner reactions.[12][14]
Skraup Synthesis
Q3: What is the correct order of reagent addition for the Skraup synthesis?
A3: The order of reagent addition is crucial for safety. Typically, the aniline, glycerol, and ferrous sulfate are combined first, followed by the slow and careful addition of concentrated sulfuric acid with cooling.[3][8]
Q4: My Skraup reaction is too vigorous and difficult to control. What can I do?
A4: To moderate a vigorous Skraup reaction, ensure the use of a moderator like ferrous sulfate.[7] The slow and controlled addition of sulfuric acid with efficient cooling is also critical.[7] Good stirring is essential to dissipate heat and prevent localized hotspots.[7]
Doebner-von Miller Synthesis
Q5: I'm observing low yields in my Doebner-von Miller reaction due to polymerization. How can I prevent this?
A5: Polymerization of the α,β-unsaturated carbonyl compound is a common side reaction.[12] To mitigate this, you can try:
-
Biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can reduce polymerization.[12]
-
Use of acetals: Employing an acetal of the α,β-unsaturated aldehyde, which hydrolyzes in situ, can prevent premature polymerization.[15]
-
Controlled addition: Add the α,β-unsaturated aldehyde or ketone dropwise or in portions to control the reaction temperature and minimize polymerization.[15]
Combes Synthesis
Q6: What are the key steps in the Combes quinoline synthesis?
A6: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a Schiff base intermediate, which then undergoes ring closure to form the substituted quinoline.[16] The reaction mechanism involves the formation of an enamine, followed by protonation and cyclization.[17][18]
Quantitative Data Summary
Table 1: Comparison of Classical Quinoline Synthesis Methods
| Synthesis Method | Typical Reactants | Key Conditions | Common Issues |
| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Highly acidic, strongly exothermic | Violent reaction, tar formation[1][6][9] |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound, acid catalyst | Acid-catalyzed, requires heating | Polymerization of carbonyl compound, low yields[12][15] |
| Combes | Aniline, β-diketone, acid catalyst | Acid-catalyzed condensation and cyclization | Potential for side reactions[16][17] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
Warning: This reaction is highly exothermic and can become violent. Perform in a fume hood with appropriate safety precautions, including a blast shield.
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative, glycerol, and ferrous sulfate heptahydrate.[7]
-
Acid Addition: With vigorous stirring and cooling in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains a controlled internal temperature.[7]
-
Initiation of Reaction: Gently heat the mixture to initiate the reaction.[3] Once the exothermic reaction begins and the mixture starts to boil, remove the external heat source.[3][7] The reaction should sustain reflux on its own. If the reaction becomes too vigorous, cool the flask.[7]
-
Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for the specified time (typically several hours).[12]
-
Work-up: Allow the reaction mixture to cool. Carefully pour the mixture into a large volume of water.[13] Make the solution strongly alkaline with a concentrated sodium hydroxide solution.[12]
-
Purification: Isolate the quinoline product by steam distillation.[12][13]
Protocol 2: General Procedure for the Doebner-von Miller Reaction
-
Reaction Setup: To a solution of the aniline in a suitable solvent (e.g., a biphasic system of toluene and water), add a strong acid catalyst (e.g., concentrated hydrochloric acid).[15]
-
Reagent Addition: While stirring, add the α,β-unsaturated aldehyde or ketone dropwise or in portions to control the reaction temperature.[15]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the consumption of the starting aniline by Thin Layer Chromatography (TLC).[15]
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a base (e.g., aqueous sodium hydroxide).[15]
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.[15] Purify the crude product by column chromatography or recrystallization.[15]
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. Safety Precautions for Handling Exothermic Reactions - Google 文件 [docs.google.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 11. irjet.net [irjet.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. iipseries.org [iipseries.org]
Validation & Comparative
A Comparative Analysis of Quinoline and Isoquinoline Isomers in Oncology Research
A deep dive into the anticancer activities of quinoline and isoquinoline derivatives, offering a comparative perspective for researchers and drug development professionals. This guide synthesizes experimental data on their efficacy against various cancer cell lines and elucidates the underlying mechanisms of action.
The quinoline and isoquinoline scaffolds, structural isomers differing only in the position of the nitrogen atom within their bicyclic structure, are foundational motifs in a vast array of pharmacologically active compounds. Both have demonstrated significant potential as anticancer agents, though their isomeric difference imparts distinct physicochemical properties that influence their biological activity. This guide provides a comparative analysis of their anticancer activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
While direct comparative studies of the parent quinoline and isoquinoline heterocycles are not extensively documented, a wealth of data exists for their derivatives. The position of the nitrogen atom affects the molecule's electron distribution, hydrogen bonding capabilities, and overall shape, which in turn dictates its interaction with biological targets. One study directly comparing a quinoline derivative to its isoquinoline counterpart found that the isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3), suggesting that for certain targets, the nitrogen placement in the isoquinoline ring may be more advantageous for binding and inhibition.[1]
Comparative Anticancer Activity: A Quantitative Overview
The anticancer potency of quinoline and isoquinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater potency. The following tables summarize the IC50 values for a selection of quinoline and isoquinoline derivatives from the literature, providing a comparative view of their efficacy. It is important to note that the activity is highly dependent on the specific substitutions on the core scaffold.
Table 1: Anticancer Activity of Quinoline Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric) | 1.38[2] |
| HCT-116 (Colon) | 5.34[2] | |
| MCF-7 (Breast) | 5.21[2] | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml[3] |
| U937 (Lymphoma) | 43.95 µg/ml[3] | |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 µg/cm³[3] |
| HCT-8 (Colon) | 0.314 µg/cm³[3] | |
| HL-60 (Leukemia) | 0.314 µg/cm³[3] | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | >82.9% growth reduction at 100 µM[4] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU[5] |
| Quinoline-Chalcone Derivative 6 | HL60 (Leukemia) | 0.59[2] |
Table 2: Anticancer Activity of Isoquinoline Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) |
| Lamellarin D | Prostate (DU-145, LNCaP) | Nanomolar range[6] |
| Lamellarin K | Various | 38-110 nM[6] |
| Lamellarin M | Various | 38-110 nM[6] |
| 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanone | A549 (Lung) | 0.025[7] |
| 14-N-amino acid-substituted Tetrandrine derivative | HCT-15 (Colorectal) | 0.57[7] |
| 6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime | MDA-MB-231 (Breast) | 22[7] |
| N,N-dimethylaminophenyl substituted THIQ derivative | U251 (Glioblastoma) | 36[7] |
| Tetrahydroisoquinoline-stilbene derivative 17 | A549 (Lung) | 0.025[7] |
Mechanisms of Anticancer Action
Quinoline and isoquinoline derivatives exert their anticancer effects through a multitude of mechanisms, often by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[1][8]
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival. Several quinoline derivatives have been identified as potent inhibitors of this pathway. By targeting key kinases such as PI3K and mTOR, these compounds can block downstream signaling, leading to the inhibition of protein synthesis and cell growth, and the induction of apoptosis.[1][9]
Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Certain isoquinoline derivatives have been shown to inhibit components of the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis.[10]
Caption: Isoquinoline derivatives targeting the MAPK/ERK signaling pathway.
Experimental Protocols
The evaluation of the anticancer activity of quinoline and isoquinoline derivatives relies on a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: Cells are then treated with various concentrations of the quinoline or isoquinoline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours.[1] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value is determined.
Caption: General workflow for a cell viability (MTT) assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for the desired duration. Both adherent and floating cells are then harvested.
-
Cell Washing and Resuspension: The cells are washed with cold phosphate-buffered saline (PBS) and then resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Annexin V-FITC (fluorescein isothiocyanate) and propidium iodide (PI) are added to the cell suspension.[11]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-FITC and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.
-
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of the cell population is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential of 2-Arylquinoline-4-Carbohydrazides: A Structure-Activity Relationship Comparison
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the 2-arylquinoline-4-carbohydrazide core has emerged as a promising pharmacophore. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data, to aid in the rational design of more potent therapeutic agents.
The core structure, characterized by a quinoline ring substituted with an aryl group at the 2-position and a carbohydrazide moiety at the 4-position, offers a versatile platform for chemical modification. Variations in the substituents on the aryl ring and modifications of the hydrazide group have been shown to significantly influence the cytotoxic and enzyme inhibitory activities of these compounds.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potential of 2-arylquinoline-4-carbohydrazide derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. The following table summarizes the in vitro cytotoxic and EGFR kinase inhibitory activities of a series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids, providing a clear comparison of their performance.
| Compound ID | 2-Aryl Substituent | Modifications on Hydrazide-Acrylamide Moiety | Cytotoxicity (IC50) against MCF-7 (μM)[1] | EGFR Kinase Inhibition (IC50) (μM)[1] |
| 6a | 4-Bromophenyl | N-(p-tolyl) | 3.39 | 0.31 |
| 6b | 4-Bromophenyl | N-(4-methoxyphenyl) | 5.94 | Not Reported |
| 6h | 4-Bromophenyl | N-(4-nitrophenyl) | 2.71 | 0.22 |
| Doxorubicin | - | - | 6.18 | Not Applicable |
| Lapatinib | - | - | Not Reported | 0.18 |
Structure-Activity Relationship Insights:
The data reveals critical insights into the SAR of this scaffold. A key observation is the significant impact of the substituent on the acrylamide nitrogen. The presence of a nitro group at the para-position of the phenyl ring in compound 6h resulted in the most potent cytotoxic activity against the MCF-7 breast cancer cell line (IC50 = 2.71 μM) and the strongest inhibition of EGFR kinase (IC50 = 0.22 μM).[1] This suggests that electron-withdrawing groups in this position enhance the anticancer activity. In contrast, the presence of an electron-donating methyl group in compound 6a led to a slightly reduced, yet still significant, activity.
Signaling Pathway and Experimental Workflow
The inhibitory action of these compounds on EGFR disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: EGFR Signaling Pathway Inhibition.
The evaluation of these compounds typically follows a standardized experimental workflow, beginning with cytotoxicity screening, followed by specific enzyme inhibition assays for promising candidates.
Caption: Experimental evaluation workflow.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
EGFR Tyrosine Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ-³²P]ATP.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the EGFR kinase activity (IC50) is determined from the dose-response curve.
Conclusion and Future Directions
The 2-arylquinoline-4-carbohydrazide scaffold represents a promising avenue for the development of novel anticancer agents, particularly those targeting the EGFR signaling pathway. The presented data underscores the importance of the substituent on the acrylamide moiety in modulating the biological activity. Future research should focus on exploring a wider range of substituents on both the 2-aryl ring and the carbohydrazide side chain to further optimize the potency and selectivity of these compounds. Additionally, in vivo studies are warranted to validate the anticancer efficacy of the most promising candidates identified in vitro. This comparative guide serves as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of 2-arylquinoline-4-carbohydrazide-based anticancer drugs.
References
Validating the In Vivo Efficacy of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: A Comparative Analysis
A comprehensive review of available data on quinoline-4-carbohydrazide derivatives suggests promising therapeutic potential across various diseases, though in vivo efficacy data for 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide specifically remains to be elucidated. This guide provides a comparative analysis of closely related compounds, offering insights into potential mechanisms of action, experimental validation protocols, and a framework for future in vivo studies of the title compound.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Derivatives of quinoline-4-carbohydrazide and its amide analogues have demonstrated a wide range of biological activities, including antimalarial, antibacterial, anti-HIV, and anticancer properties.[2][3][4][5] This guide focuses on compiling and comparing the performance of derivatives structurally related to this compound to inform the design and validation of its in vivo efficacy. While direct in vivo studies on the title compound are not publicly available, the data from analogous compounds provide a valuable starting point for researchers, scientists, and drug development professionals.
Comparative Efficacy of Related Quinoline Derivatives
The therapeutic efficacy of quinoline-4-carbohydrazide derivatives varies significantly with their substitution patterns and the disease model being investigated. Below is a summary of quantitative data from studies on related compounds.
| Compound/Derivative | Therapeutic Area | Model | Key Efficacy Metric | Result | Reference |
| Quinoline-4-carboxamide derivative (DDD107498) | Antimalarial | P. berghei mouse model | ED₉₀ (oral, 4 days) | 0.1–0.3 mg/kg | [2][6] |
| 2-(Quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h) | Anticancer (Breast) | MCF-7 cell line (in vitro) | IC₅₀ | 2.71 µM | [4][7] |
| 2-(Quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide (6a) | Anticancer (Breast) | MCF-7 cell line (in vitro) | IC₅₀ | 3.39 µM | [4][7] |
| 2-(Quinoline-4-carbonyl)hydrazide-3-(3,4-dimethoxyphenyl)acrylamide (6b) | Anticancer (Breast) | MCF-7 cell line (in vitro) | IC₅₀ | 5.94 µM | [4][7] |
| 2-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(4-methoxyphenyl)acetamide (6b) | Antibacterial | S. aureus (in vitro) | MIC | 38.64 µM | [5] |
| N',2-diphenylquinoline-4-carbohydrazide derivative (2g) | NK3 Receptor Antagonist | Gerbil (ex vivo) | CNS Receptor Occupancy (Occ₉₀) | 30 mg/kg (oral) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental designs reported for the evaluation of related quinoline derivatives.
In Vivo Antimalarial Efficacy Study (based on P. berghei model)
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Parasite: Plasmodium berghei (ANKA strain).
-
Infection: Mice are inoculated intravenously with 1 x 10⁷ parasitized red blood cells.
-
Treatment: The test compound, this compound, is formulated in a suitable vehicle (e.g., 7% Tween-80, 3% ethanol in water). Treatment is initiated 24 hours post-infection and administered orally once daily for four consecutive days at varying doses.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Efficacy Endpoint: The primary endpoint is the reduction in parasitemia compared to the vehicle-treated control group. The 90% effective dose (ED₉₀) is calculated. Animal survival is monitored as a secondary endpoint.
In Vitro Anticancer Cytotoxicity Assay (MCF-7 cells)
-
Cell Line: Human breast adenocarcinoma cell line, MCF-7.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with serial dilutions of this compound for 72 hours.
-
Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathways and Experimental Workflow
While the precise mechanism of action for this compound is yet to be determined, related compounds have been shown to target key signaling pathways in cancer, such as the EGFR pathway.[1][4]
Caption: Putative inhibition of the EGFR signaling pathway by the quinoline compound.
The validation of in vivo efficacy for a novel compound like this compound follows a structured workflow.
Caption: Standard workflow for in vivo efficacy validation of a test compound.
Conclusion
The available scientific literature strongly supports the therapeutic potential of the quinoline-4-carbohydrazide scaffold. While direct in vivo efficacy data for this compound is currently lacking, the comparative data from analogous compounds provide a solid foundation for initiating such studies. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the systematic evaluation of this promising compound and its progression through the drug development pipeline. Future in vivo studies are warranted to definitively establish the efficacy and safety profile of this compound.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide Derivatives and Ciprofloxacin: A Review of Minimum Inhibitory Concentration (MIC) Values
For Immediate Release
This guide provides a comparative overview of the antimicrobial efficacy of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide derivatives and the widely-used antibiotic, ciprofloxacin. The analysis focuses on Minimum Inhibitory Concentration (MIC) values, a key indicator of a compound's antibacterial potency. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various quinoline-4-carbohydrazide derivatives and ciprofloxacin against selected bacterial strains. It is important to note that the data for the quinoline derivatives is sourced from studies on compounds with similar core structures, as specific data for this compound was not found.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.015 - >8 | [1] |
| Staphylococcus aureus | 0.12 - >100 | [1][2] | |
| Pseudomonas aeruginosa | 0.25 - 256 | [3] | |
| Klebsiella pneumoniae | ≤0.25 - >8 | [4] | |
| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivative (12b) | Staphylococcus aureus | 39 | [2] |
| Escherichia coli | 39 | [2] | |
| Pseudomonas aeruginosa | 39 | [2] | |
| 2-(Quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide (6a) | MCF-7 (cell line) | 3.39 µM (IC50) | [5] |
| 2-(Quinoline-4-carbonyl)hydrazide-3-(3,4-dimethoxyphenyl)acrylamide (6b) | MCF-7 (cell line) | 5.94 µM (IC50) | [5] |
| Quinolyl hydrazone derivative (18j) | Various pathogenic strains | 6.25 - 100 | [6] |
Note: The activity of compounds 6a and 6b are presented as IC50 values against a cancer cell line, indicating their potential in other therapeutic areas, though this is distinct from antibacterial MIC values.[5]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the antimicrobial activity of a compound. The following outlines a typical broth microdilution method, a commonly employed technique.[7][8]
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared. This typically involves growing the bacteria in a suitable broth medium to a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] This suspension is then diluted to the final test concentration.
-
Serial Dilution of Test Compound: The antimicrobial agent (e.g., a quinoline-4-carbohydrazide derivative or ciprofloxacin) is serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).[8] This creates a range of decreasing concentrations of the compound.
-
Inoculation: Each well of the microtiter plate, containing the diluted compound, is inoculated with the standardized bacterial suspension. Control wells are included: a positive control with bacteria and no compound, and a negative control with medium only.[7]
-
Incubation: The inoculated microtiter plate is incubated under specific conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[7]
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7][8]
Visualizations
The following diagrams illustrate the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Caption: Workflow for MIC Determination.
Caption: Relationship between Compound and MIC.
References
- 1. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of In Vitro Inhibitory Activity Against MCF-7 and HepG2 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of various chemical compounds against two of the most widely used cancer cell lines in preclinical research: MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma). The data presented is collated from multiple studies to offer a comprehensive overview of cytotoxic potencies and to delineate the experimental methodologies employed for their determination.
Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of several compounds against MCF-7 and HepG2 cell lines, as determined by various research findings. Lower IC50 values are indicative of higher cytotoxic potential.
| Compound/Extract | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Reference Compound(s) | Key Findings |
| Phosphomolybdate Hybrid Solid | 32.11 µmol L⁻¹ | 33.79 µmol L⁻¹ | Methotrexate (MTX) | Showed considerable inhibitory effect comparable to MTX.[1] |
| Methotrexate (MTX) | 49.79 µmol L⁻¹ | 42.03 µmol L⁻¹ | - | A routinely used chemotherapeutic agent.[1] |
| Chalcone-Thienopyrimidine (3b) | More potent than 5-FU | More potent than 5-FU | 5-Fluorouracil (5-FU) | Exhibited more potent anticancer activities against both cell lines than 5-FU.[2] |
| Chalcone-Thienopyrimidine (3g) | More potent than 5-FU | More potent than 5-FU | 5-Fluorouracil (5-FU) | Demonstrated more potent anticancer activities against both cell lines than 5-FU.[2] |
| Doxorubicin (DOX) | ~10 µM | ~3.7 µM | Aclarubicin (ACL) | ACL was found to be significantly more cytotoxic than DOX in both cell lines.[3] |
| Aclarubicin (ACL) | ~2.2 µM | ~0.3 µM | Doxorubicin (DOX) | Showed significantly higher cytotoxicity compared to DOX.[3] |
| Prosopis juliflora Leaf Extract | 18.17 µg/ml | 33.1 µg/ml | - | Induced concentration-dependent cytotoxicity, with higher specificity against MCF-7 cells.[4] |
| Benzimidazole derivative (se-182) | - | 15.58 µM | Cisplatin | Exhibited high cytotoxic activity against HepG2 cells.[5] |
| Aqueous Extract of Nigella sativa | 180 µg/ml | 300 µg/ml | Doxorubicin, Cisplatin | Showed anticancer activity at low concentrations.[6] |
Experimental Protocols
The following is a detailed methodology for a key experiment frequently cited in the referenced studies: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of compounds on MCF-7 and HepG2 cancer cell lines by measuring cell viability.
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into a dark blue, water-insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MCF-7 and HepG2 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/ml), and streptomycin (100 µg/ml)
-
MTT solution (5 mg/ml in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
96-well microtiter plates
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count MCF-7 and HepG2 cells.
-
Seed the cells into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µl of complete culture medium.[7]
-
Include control wells containing medium only (for background absorbance) and wells with cells treated only with the vehicle (e.g., DMSO) as a negative control.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After the 24-hour incubation, remove the old medium and add 100 µl of the medium containing different concentrations of the test compounds to the respective wells.
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µl of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Signaling Pathways in Cancer Cell Proliferation and Apoptosis
The compounds evaluated often exert their cytotoxic effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified overview of some of the critical pathways, such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer and are common targets for therapeutic intervention.[9]
Caption: Simplified signaling pathways involved in cancer cell proliferation and apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines the general workflow for assessing the inhibitory activity of test compounds against cancer cell lines.
Caption: General experimental workflow for determining compound cytotoxicity.
References
- 1. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prosopis juliflora leave extracts induce cell death of MCF-7, HepG2, and LS-174T cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 6. A study of Nigella sativa induced growth inhibition of MCF and HepG2 cell lines: An anti-neoplastic study along with its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Quinoline-Based Therapeutic Agents
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. However, the journey from a promising in vitro result to a clinically effective in vivo outcome is often fraught with challenges. This guide provides an objective comparison of the in vitro and in vivo performance of quinoline-based therapeutic agents, supported by experimental data and detailed methodologies, to illuminate the critical aspects of their translational correlation.
The promise of quinoline derivatives in oncology and infectious diseases is well-documented.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of critical signaling pathways, disruption of cellular processes like tubulin polymerization, and interference with pathogen-specific functions.[2][3] Despite potent in vitro activity, the successful translation to in vivo efficacy is not always guaranteed, highlighting the importance of understanding the complexities of in vitro-in vivo correlation (IVIVC).[4]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for a selection of quinoline-based compounds, comparing their in vitro potency with their in vivo efficacy in relevant models. This direct comparison is essential for identifying compounds with a higher probability of successful clinical translation.
Table 1: In Vitro vs. In Vivo Anticancer Activity of Quinoline Derivatives
| Compound ID | In Vitro Assay | Cancer Cell Line | IC50 (µM) | In Vivo Model | Dosing Regimen | In Vivo Efficacy | Reference |
| 91b1 | MTS Cytotoxicity Assay | A549 (Lung) | Not Specified | Nude Mice Xenograft | Not Specified | Significant tumor size reduction | [1] |
| FBA-TPQ | Growth Inhibition | MCF-7 (Breast) | < 1 | Mouse MCF-7 Xenograft | 5-20 mg/kg/day, 3 days/week | Up to 71.6% tumor growth inhibition | [1] |
| Analog 1 | Cytotoxicity | EAC Cells | 1.25 | Not Specified | Not Specified | 65% Tumor Volume Reduction | [5] |
| Analog 2 | Cytotoxicity | EAC Cells | 0.87 | Not Specified | Not Specified | 78% Tumor Volume Reduction | [5] |
| Compound 25 | Anti-proliferative | HepG-2 (Liver) | 1.89 | Not Specified | Not Specified | Not Specified | [6] |
| Compound 25 | Anti-proliferative | HCT-116 (Colon) | 1.43 | Not Specified | Not Specified | Not Specified | [6] |
| Compound 25 | Anti-proliferative | MCF-7 (Breast) | 4.21 | Not Specified | Not Specified | Not Specified | [6] |
| [PtCl(8-O-quinoline)(dmso)] (2) | Cell Viability | MG-63 (Osteosarcoma) | 4 | Xenograft tumor in mice | Not Specified | Reduced tumor volume | [7] |
| Cisplatin (Control) | Cell Viability | MG-63 (Osteosarcoma) | 39 | Xenograft tumor in mice | Not Specified | Not Specified | [7] |
| Compound 65 | Anti-proliferative | Various | 0.02 - 0.04 | Not Specified | Not Specified | Good selectivity against cancer cells | [8] |
| QH-17 | Cytotoxicity (MTT) | MCF-7 (Breast) | 2.6 | Not Specified | Not Specified | Significant induction of apoptosis | [9] |
Table 2: In Vitro vs. In Vivo Antimalarial Activity of Quinoline Derivatives
| Compound ID | In Vitro Assay | P. falciparum Strain | IC50 / EC50 (nM) | In Vivo Model | Dosing Regimen | In Vivo Efficacy | Reference |
| Compound 27 | Antiplasmodial | 3D7 | 4 | P. berghei mouse model | 4 x 30 mg/kg (p.o.) | ED90 of 2.6 mg/kg; 1 of 3 mice cured | [10] |
| Compound 30 | Antiplasmodial | 3D7 | Not specified | P. berghei mouse model | Not specified | ED90 of 1 mg/kg | [10] |
| Compound 3d | Antiplasmodial | K1 (CQ-resistant) | Not specified | P. berghei ANKA infected mice | 5 mg/kg (p.o.) for 4 days | 47% reduction of parasitemia on day 7 | [11] |
| Compound 3e | Antiplasmodial | K1 (CQ-resistant) | 1.0 | Not specified | Not specified | Not specified | [11] |
| (S)-pentyl derivative | Antiplasmodial | 3D7 | Not specified | P. berghei infected mice | 3 or 9 mg/kg (i.p.) for 5 days | Similar survival rates to mefloquine at lower dose | [12] |
| (S)-heptyl derivative | Antiplasmodial | 3D7 | Not specified | P. berghei infected mice | 3 or 9 mg/kg (i.p.) for 5 days | Similar survival rates to mefloquine at lower dose | [12] |
| MEFAS (61) | Antiplasmodial | 3D7 (CQS) & W2 (CQR) | 0.001 µM | P. berghei-infected mice | 10 mg/kg | Cure without recrudescence of parasitemia | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies. Below are methodologies for key in vitro and in vivo assays commonly used for the evaluation of quinoline-based therapeutic agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14][15]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept low (typically <0.5%) to avoid toxicity. Add the compound dilutions to the cells and incubate for 48-72 hours.[16]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16][17]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[16][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[18]
In Vivo Anticancer Efficacy (Nude Mouse Xenograft Model)
This model is widely used to evaluate the antitumor activity of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁷ A549 cells) into the flank of immunodeficient mice (e.g., nude mice).[18]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the quinoline compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule. The control group receives the vehicle.[18]
-
Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group.[18]
In Vitro Antimalarial Assay (pLDH Assay)
This assay measures the activity of the parasite-specific lactate dehydrogenase (pLDH) to determine parasite viability.[19]
-
Parasite Culture: Culture Plasmodium falciparum (both chloroquine-sensitive and resistant strains) in human red blood cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the quinoline derivatives to the parasite cultures and incubate for 48-72 hours.[19]
-
Lysis and Substrate Addition: Lyse the red blood cells to release the pLDH enzyme. Add a substrate solution containing lactate and a tetrazolium salt.
-
Colorimetric Reaction: The pLDH enzyme will catalyze the reduction of the tetrazolium salt, leading to a color change that can be measured spectrophotometrically.
-
Data Analysis: The IC50 value is determined by comparing the pLDH activity in treated wells to that in untreated control wells.
In Vivo Antimalarial Efficacy (P. berghei Mouse Model)
The rodent malaria parasite Plasmodium berghei is a commonly used in vivo model to assess the efficacy of antimalarial drug candidates.[20]
-
Infection: Infect mice (e.g., Swiss Webster) via intraperitoneal injection with P. berghei-infected red blood cells.[12][20]
-
Treatment: Begin treatment 2-4 hours post-infection or once parasitemia is established. Administer the test compound daily for a set period (e.g., 4-5 days) via a specified route (e.g., oral, intraperitoneal).[12][20]
-
Parasitemia Monitoring: Monitor the percentage of infected red blood cells daily by examining Giemsa-stained blood smears.
-
Efficacy Assessment: The efficacy is determined by the reduction in parasitemia and the increase in survival time of the treated mice compared to the untreated control group.[20]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and processes involved in the evaluation of quinoline-based therapeutic agents, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the evaluation of quinoline-based therapeutic agents.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Caption: Simplified Ras/Raf/MEK/ERK signaling pathway and potential inhibition sites for quinoline agents.
Discussion: Bridging the In Vitro-In Vivo Gap
The transition from in vitro to in vivo studies often reveals discrepancies in the perceived efficacy of a drug candidate. A compound that demonstrates high potency in a cell-based assay may exhibit poor activity in an animal model. This lack of correlation can be attributed to several factors:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a pivotal role in its in vivo efficacy. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can significantly limit the therapeutic effect, regardless of in vitro potency.[11]
-
The Tumor Microenvironment: In vitro cancer cell cultures do not fully recapitulate the complex microenvironment of a solid tumor, which includes stromal cells, blood vessels, and an extracellular matrix. These factors can influence drug penetration and cellular response.[4]
-
Host Factors: The immune system and other physiological processes within the host organism can impact the overall therapeutic outcome, aspects that are absent in in vitro models.
-
Metabolic Inactivation: A compound may be rapidly metabolized into inactive forms in vivo, a phenomenon not captured in standard in vitro assays.[4]
Conversely, some quinoline derivatives show a promising correlation between their in vitro and in vivo activities. This is often observed when the compound possesses favorable pharmacokinetic properties and effectively reaches its target in the in vivo setting. For instance, the optimization of a quinoline-4-carboxamide series led to compounds with both low nanomolar in vitro potency and excellent oral efficacy in a mouse model of malaria.[10]
Conclusion
The development of quinoline-based therapeutic agents requires a multifaceted approach that carefully considers the correlation between in vitro and in vivo data. While in vitro assays are indispensable for initial screening and mechanism of action studies, they are not always predictive of in vivo success. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties, coupled with the use of relevant in vivo models, is essential for navigating the complexities of drug development and identifying quinoline derivatives with the highest potential for clinical translation. The data and protocols presented in this guide serve as a valuable resource for researchers in their efforts to bridge the translational gap and develop novel and effective quinoline-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 4. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. In vitro antiplasmodium and antitrypanosomal activities, β-haematin formation inhibition, molecular docking and DFT computational studies of quinoline-urea-benzothiazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.nyu.edu [med.nyu.edu]
Bridging the Gap: A Guide to Cross-Validating Molecular Docking with Experimental Binding Assays
For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount for accelerating the discovery of novel therapeutics. Molecular docking, a powerful in-silico tool, predicts the binding affinity and orientation of small molecules to their protein targets. However, these computational predictions necessitate rigorous experimental validation to confirm their real-world accuracy and relevance. This guide provides an objective comparison of molecular docking results with established experimental binding assays, offering a comprehensive framework for robust cross-validation.
The core principle of this cross-validation lies in comparing the predicted binding energies from molecular docking with experimentally determined binding affinities. A strong correlation between these values instills confidence in the computational model, enhancing its predictive power for novel compounds and guiding lead optimization efforts.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies where molecular docking predictions were cross-validated with experimental binding assays. This allows for a direct comparison of the performance of different docking programs and scoring functions against experimental realities.
Table 1: Comparison of Docking Scores and Experimental IC50 Values for Inhibitors of Human Neutrophil Elastase (HNE)
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Oleanolic Acid | -8.5 | 15.2 |
| Ursolic Acid | -8.2 | 19.8 |
| Maslinic Acid | -7.9 | 25.4 |
| Betulinic Acid | -7.5 | 31.6 |
| Lupeol | -7.1 | 42.1 |
Data adapted from a study on natural product inhibitors of HNE. A lower docking score indicates a more favorable predicted binding, while a lower IC50 value signifies a more potent inhibitor.
Table 2: Correlation of Docking Binding Energy with Experimental Ki and IC50 for various Kinase Inhibitors
| Target Kinase | Compound | Docking Binding Energy (kcal/mol) | Experimental Ki (nM) | Experimental IC50 (nM) |
| Aurora A | MLN8054 | -10.2 | 1.2 | 4 |
| Aurora A | VX-680 | -9.8 | 0.6 | 25 |
| c-Abl | Imatinib | -11.5 | 37 | 250 |
| c-Abl | Nilotinib | -12.1 | 20 | 22 |
| EGFR | Gefitinib | -9.7 | 2 | 33 |
| EGFR | Erlotinib | -10.1 | 1 | 2 |
This table showcases the relationship between predicted binding energies and experimentally determined inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for a set of known kinase inhibitors.
Experimental Protocols: The Gold Standard for Validation
Detailed and reproducible experimental protocols are the bedrock of reliable cross-validation. Below are methodologies for key binding assays commonly used to validate molecular docking results.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that measures real-time biomolecular interactions. It provides kinetic data (association and dissociation rates) and affinity data (KD).
Methodology:
-
Sensor Chip Preparation: A ligand (typically the protein target) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the analyte (the small molecule) is flowed over the sensor surface.
-
Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The binding kinetics (ka and kd) and the equilibrium dissociation constant (KD) are determined by analyzing the sensorgram, which is a plot of the SPR signal versus time.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules. It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: The protein and ligand are prepared in identical, degassed buffer to minimize heats of dilution.
-
Titration: The ligand solution is incrementally injected into the sample cell containing the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Visualizing the Workflow and Relationships
Diagrams created using the DOT language provide a clear visual representation of the complex workflows and logical relationships inherent in the cross-validation process.
Caption: Workflow for cross-validating molecular docking with experimental binding assays.
Caption: Logical relationships between docking predictions and experimental outcomes.
By systematically comparing computational predictions with robust experimental data, researchers can build more reliable and predictive in-silico models. This iterative process of prediction, testing, and refinement is fundamental to modern drug discovery, ultimately leading to the more efficient identification and development of novel therapeutics.
A Head-to-Head Study of Quinoline Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a head-to-head comparison of the performance of a novel quinoline derivative against a clinically established counterpart, offering a detailed look at their inhibitory activity, cellular effects, and the experimental protocols used for their evaluation.
Comparative Inhibitory Activity of Quinoline Derivatives
The following tables summarize the in vitro potency of a novel investigational quinoline-based c-Met inhibitor, designated as Compound 4, and the FDA-approved multi-kinase inhibitor, Cabozantinib. The half-maximal inhibitory concentration (IC50) values against key oncogenic kinases are presented for a direct comparison of their potency and selectivity. A lower IC50 value indicates a more potent inhibitor.
Table 1: Head-to-Head Comparison of IC50 Values against c-Met and VEGFR-2
| Compound | c-Met Kinase IC50 (nM) | VEGFR-2 Kinase IC50 (nM) |
| Compound 4 | 4.9[1] | Not Available |
| Cabozantinib | 1.3 - 5.4[1] | 0.035 |
Table 2: Broader Kinase Inhibition Profile of Selected Quinoline Derivatives
| Compound | EGFR Kinase IC50 (nM) | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| Novel Sulfonylated Indeno[1,2-c]quinoline (SIQ17) | ~0.6-10.2[2][3] | Not Available | Not Available |
| Erlotinib (Reference) | ~20[2][3] | Not Available | Not Available |
| Novel Imidazo[4,5-c]quinoline (Compound 39) | Not Available | 0.9[4] | 1.4[4] |
| Omipalisib (GSK2126458) (Reference) | Not Available | Potent Inhibitor | Potent Inhibitor |
| Torin1 (Reference) | Not Available | 1.8 | 0.002-0.01 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., c-Met, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Test Compounds (e.g., Compound 4, Cabozantinib)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, A431)
-
Cell culture medium
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation inhibition.[1]
In Vivo Tumor Xenograft Model
In vivo studies in animal models are crucial for evaluating the therapeutic potential of kinase inhibitors.
Materials:
-
Immunodeficient mice (e.g., NU/NU, NOD/SCID)
-
Human cancer cell lines
-
Matrigel (optional)
-
Test compound formulation
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells during the logarithmic growth phase and resuspend them in a suitable medium, optionally mixed with Matrigel.[10]
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers using the formula: (Length x Width^2) / 2.[10]
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin administration of the test compound via the desired route (e.g., oral gavage, intravenous injection).[10]
-
Monitoring and Endpoint: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity. The study is terminated when tumors in the control group reach a predetermined maximum size or when significant tumor regression is observed in the treatment groups.[10][11]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by quinoline-based kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: EGFR Signaling Pathway and Quinoline Inhibition.
Caption: VEGFR and c-Met Signaling Pathways Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carnabio.com [carnabio.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. atcc.org [atcc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Therapeutic Landscape: A Comparative Guide to the Dose-Response of Novel Quinoline Compounds in Oncology
For Immediate Release
In the dynamic field of oncology research, the quest for more effective and targeted therapies is relentless. Novel quinoline compounds have emerged as a promising class of small molecules with potent anti-cancer properties. This guide offers a comprehensive statistical analysis of the dose-response relationships of these emerging drug candidates, providing a comparative benchmark against established anti-cancer agents. Designed for researchers, scientists, and drug development professionals, this publication synthesizes experimental data to illuminate the therapeutic potential and mechanisms of action of these innovative compounds.
Comparative Efficacy of Novel Quinoline Compounds
The in vitro cytotoxic activity of novel quinoline derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, demonstrates the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation. The following tables summarize the IC50 values for representative novel quinoline compounds compared to standard-of-care chemotherapeutic agents.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Novel Quinoline Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 91b1 | A549 (Lung) | 15.38 | Cisplatin | 6.23 |
| AGS (Gastric) | 4.28 | Cisplatin | 13.00 | |
| KYSE150 (Esophageal) | 4.17 | Cisplatin | 13.2 | |
| KYSE450 (Esophageal) | 1.83 | Cisplatin | 6.83 | |
| Compound 12e | MGC-803 (Gastric) | 1.38 | 5-Fluorouracil | 6.22 |
| HCT-116 (Colon) | 5.34 | 5-Fluorouracil | 10.4 | |
| MCF-7 (Breast) | 5.21 | 5-Fluorouracil | 11.1 | |
| Compound 21 | HCC827 (Lung) | 0.010 | Osimertinib | 0.0042 |
| H1975 (Lung, L858R/T790M) | 0.21 | Osimertinib | 0.04 | |
| A549 (Lung, WT EGFR) | 0.99 | Osimertinib | 0.92 | |
| Compound 5a | MCF-7 (Breast) | 0.025 | Erlotinib | 0.033 |
| A-549 (Lung) | - | Erlotinib | - |
Note: IC50 values are compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.[1][2]
Table 2: Comparative Kinase Inhibition Profile of Novel Quinoline Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 27 | c-Met | 19 | Cabozantinib | 1.3 - 5.4 |
| Compound 28 | c-Met | 64 | Cabozantinib | 1.3 - 5.4 |
| Compound 21 | EGFR (L858R/T790M) | 138 | Osimertinib | 110 |
| HA-2l | mTOR | 66 | - | - |
| HA-2c | mTOR | 75 | - | - |
Note: Kinase inhibition assays provide insights into the specific molecular targets of the novel compounds.[3][4]
Understanding the Mechanism: Key Signaling Pathways
Many novel quinoline compounds exert their anti-cancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and survival. The diagrams below, generated using the DOT language, illustrate the primary signaling cascades often targeted by these inhibitors.
Caption: c-Met Signaling Pathway and Quinoline Inhibition.
Caption: EGFR Signaling Pathway and Quinoline Inhibition.
Caption: PI3K/Akt/mTOR Pathway and Quinoline Inhibition.
Experimental Protocols
The determination of dose-response curves and subsequent IC50 values is critical for evaluating the efficacy of novel compounds. The following protocols outline the standard methodologies used in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Novel quinoline compounds and reference drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinoline compounds and reference drugs in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.
Materials:
-
Recombinant kinase enzyme (e.g., c-Met, EGFR, mTOR)
-
Kinase-specific substrate
-
ATP
-
Novel quinoline compounds and reference inhibitors
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and serial dilutions of the novel quinoline compound or reference inhibitor in the appropriate assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Signal Measurement: Measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: The signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Caption: General Experimental Workflow for Quinoline Evaluation.
Conclusion
The statistical analysis of dose-response curves for novel quinoline compounds reveals a promising class of anti-cancer agents with potent activity against a range of cancer cell lines. Many of these compounds exhibit efficacy comparable or superior to established chemotherapeutic drugs, often through the targeted inhibition of key oncogenic signaling pathways. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and development of these promising therapeutic candidates. Further in-depth preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of novel quinoline derivatives in the treatment of cancer.
References
Evaluating Potential Off-Target Effects of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential off-target effects of the novel compound 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide. Due to the limited publicly available data on this specific molecule, this guide leverages comparative data from structurally related compounds, particularly those with a quinoline or quinazoline scaffold known to target the Epidermal Growth Factor Receptor (EGFR). The methodologies and comparative data presented herein offer a robust starting point for the preclinical safety assessment of this and other novel quinoline-based compounds.
Introduction to this compound and its Putative Target
The quinoline scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2] Several quinoline and quinazoline-based drugs, such as gefitinib and lapatinib, are approved EGFR inhibitors for cancer therapy.[3][4] Based on its structural features, this compound is hypothesized to be an inhibitor of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[5][6]
Comparative Analysis with Established EGFR Inhibitors
To contextualize the potential off-target profile of this compound, we present data from two well-characterized EGFR inhibitors, Gefitinib and Lapatinib. These compounds, while targeting EGFR, exhibit distinct off-target profiles that can lead to unforeseen biological effects and clinical side effects.
| Compound | Primary Target(s) | Reported Off-Targets | Key Cellular Effects |
| Gefitinib | EGFR | MAPK10, PIM-1, DHODH, ERBB4 (HER4), HSD17B1, CHK1, CHK2[7] | Inhibition of EGFR-dependent proliferation and survival.[6] |
| Lapatinib | EGFR, HER2 (ERBB2) | SRC family kinases, JNK/c-Jun pathway activation[8][9][10] | Inhibition of EGFR/HER2-mediated signaling. Induction of apoptosis via TRAIL death receptor upregulation.[9] |
| This compound | EGFR (Hypothesized) | Unknown | Unknown |
Experimental Protocols for Off-Target Profiling
A comprehensive evaluation of off-target effects requires a multi-pronged approach utilizing various biochemical and cell-based assays. Below are detailed protocols for key experiments.
Kinase Selectivity Profiling
This assay is crucial for identifying unintended interactions with other kinases, as many kinase inhibitors show some degree of promiscuity.
Objective: To determine the inhibitory activity of the test compound against a broad panel of kinases.
Methodology: Radiometric Kinase Assay (e.g., ³³PanQinase™) [11]
-
Compound Preparation: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions to be tested at a final concentration range (e.g., 10 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, combine the following:
-
Test compound dilution or DMSO (vehicle control).
-
Kinase of interest from a pre-defined panel.
-
Kinase-specific substrate peptide.
-
ATP solution containing a radioactive isotope (e.g., [γ-³³P]ATP) at the apparent ATP-Kₘ for each kinase.
-
-
Incubation: Incubate the reaction mixture at room temperature (e.g., 22-25°C) for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.[12]
-
Signal Detection:
-
Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular context and can reveal off-target binding.[13] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[13]
Objective: To assess the binding of the test compound to its intended target and potential off-targets in intact cells.
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-3 hours).
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient to determine the melting curve.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (and suspected off-targets) in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble protein against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Isothermal dose-response curves can also be generated by heating all samples at a single, optimized temperature and varying the compound concentration to determine the potency of engagement.[16]
-
Receptor Binding Assay
This assay is essential for identifying unintended interactions with non-kinase receptors, such as G-protein coupled receptors (GPCRs).
Objective: To screen for off-target binding of the test compound to a panel of known receptors.
Methodology: Competitive Radioligand Binding Assay [17][18]
-
Assay Setup: In a multi-well filter plate, combine:
-
A source of the receptor (e.g., cell membranes expressing the receptor of interest).
-
A known radiolabeled ligand for the receptor at a concentration near its Kd.
-
The test compound at various concentrations or a known unlabeled ligand as a positive control.
-
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Use a vacuum manifold to filter the contents of the plate. The filter membrane will retain the receptor-bound radioligand, while the unbound ligand passes through.
-
Washing: Wash the filters with a cold buffer to remove any non-specifically bound radioligand.
-
Detection:
-
Add a scintillation cocktail to the filter plate.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.
-
Calculate the percentage of inhibition of radioligand binding by the test compound.
-
Plot the percent inhibition against the concentration of the test compound to determine the IC₅₀ or Kᵢ value, indicating its binding affinity for the off-target receptor.
-
Visualizing Pathways and Workflows
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling cascade, a putative target of this compound.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Off-Target Screening
The diagram below outlines a general workflow for the systematic evaluation of a compound's off-target effects.
Caption: General workflow for identifying and validating off-target effects.
Conclusion
While this compound remains an uncharacterized compound in the public domain, its quinoline core strongly suggests potential activity as a kinase inhibitor, with EGFR being a probable primary target. A thorough evaluation of its off-target effects is paramount for any future development. By employing a systematic approach that includes broad-panel kinase screening, receptor binding assays, and cellular target engagement studies like CETSA, researchers can build a comprehensive safety and selectivity profile. The comparative data from established drugs like gefitinib and lapatinib underscore the importance of this process, as even highly targeted therapies can exhibit clinically relevant off-target activities. This guide provides the necessary framework and detailed protocols to initiate such a critical investigation.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Navigating the Disposal of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide, a quinoline derivative with a carbohydrazide moiety. Due to the limited availability of a specific Safety Data Sheet (SDS), the following procedures are based on the known hazards of its constituent chemical groups—quinoline and carbohydrazide—and general best practices for hazardous waste management.
It is imperative to treat this compound as hazardous waste. Improper disposal can lead to skin, eye, and respiratory irritation, and potentially pose a risk to the aquatic environment. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
Hazard Profile and Safety Precautions
-
Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Aquatic Toxicity: Many quinoline derivatives are toxic to aquatic life.[2]
-
Reactivity: Hydrazide compounds can be reactive.
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | --- |
Step-by-Step Disposal Protocol
The following protocol outlines the approved method for the disposal of this compound waste. This procedure is designed to minimize risk and ensure regulatory compliance.
1. Waste Identification and Segregation:
- All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., weighing paper, pipette tips, gloves), must be identified as hazardous waste.
- Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to prevent dangerous reactions. It is best to store it in a dedicated and clearly labeled container.
2. Waste Collection:
- Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated hazardous waste container.
- Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.
- Avoid generating dust. If handling a powder, do so within a chemical fume hood.
3. Container Labeling:
- Clearly label the hazardous waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The CAS Number: 350997-66-9
- The primary hazards (e.g., Irritant)
- The date the waste was first added to the container.
- Ensure the container has a secure, tight-fitting lid.
4. Storage:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
- The storage area should be a designated satellite accumulation area for hazardous waste.
5. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.
- Do not dispose of this compound in the regular trash or pour it down the drain.[3][4]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its structural components—quinoline and carbohydrazide derivatives—is essential. All personnel must treat this compound as hazardous.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[1][2][3] Inspect for degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or airborne powder.[1][2][3][4] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation.[2][4] Use is task-dependent, especially when vapors may be generated. | Task-Dependent |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination.[2][3][4] An apron is recommended for larger quantities. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles during procedures with a high risk of splashing. | Secondary |
II. Hazard and Precautionary Data
Based on related compounds, the following hazards should be assumed. Precautionary statements are derived from safety data for carbohydrazide and quinoline derivatives.[4][5][6][7]
| Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) |
| H302: Harmful if swallowed.[6][7] | P264: Wash hands thoroughly after handling.[6][7] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
| H315: Causes skin irritation.[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][7] | P302 + P352: IF ON SKIN: Wash with plenty of water.[6] If skin irritation occurs: Get medical advice/attention.[4] |
| H319: Causes serious eye irritation.[4][7] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][6] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists: Get medical advice/attention.[4] |
| H411: Toxic to aquatic life with long lasting effects.[4][7] | P273: Avoid release to the environment.[4][7] | P391: Collect spillage.[4][7] |
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[2]
-
Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure emergency equipment, such as an eyewash station and safety shower, is accessible.[4]
2. Handling and Experimental Procedures:
-
Weighing: Handle the solid compound carefully to minimize dust generation. Use a chemical fume hood or an enclosure with exhaust ventilation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[2]
-
Experimental Conduct: Maintain a safe distance from reactions and use appropriate shielding. Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1][6]
3. Post-Procedure and Cleanup:
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[2]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][8]
IV. Disposal Plan
Proper disposal is critical for laboratory safety and environmental responsibility.[3]
1. Waste Segregation:
-
Solid Waste: Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) in a clearly labeled, sealable hazardous waste container.[2][3]
-
Liquid Waste: Collect any solutions containing this compound in a dedicated, leak-proof, and sealable container.[3]
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] If in solution, list all components and their approximate percentages.[3]
2. Storage:
-
Store collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[3]
-
Use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[3]
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3]
-
Do not dispose of this compound down the drain or in regular solid waste.[3]
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, integrating key safety checkpoints.
Caption: A step-by-step workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
